5-Hydroxymebendazole-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLLQIJSORQAM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746829 | |
| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-87-8 | |
| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxymebendazole-d3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymebendazole-d3 is the deuterated analog of 5-Hydroxymebendazole, the primary and active metabolite of the broad-spectrum anthelmintic drug, Mebendazole (B1676124). Its principal application in research and development is as an internal standard for the highly sensitive and specific quantification of 5-Hydroxymebendazole in biological matrices using mass spectrometry-based assays. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without altering its chemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its use in bioanalytical methods, and an exploration of the biological pathways of its non-deuterated parent compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for method development, particularly in chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [1] |
| Molecular Weight | 300.33 g/mol | [2][3] |
| CAS Number | 1173020-86-4 | [2] |
| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [2] |
| Appearance | Neat solid | [4] |
| Storage Conditions | -20°C | [4] |
Synthesis
The synthesis of this compound is analogous to that of its unlabeled counterpart, 5-Hydroxymebendazole. The key distinction is the use of a deuterated reagent to introduce the deuterium atoms. A general synthetic approach for the unlabeled compound involves the reduction of Mebendazole.[5]
Synthesis of 5-Hydroxymebendazole (for reference)
A common method for the synthesis of 5-Hydroxymebendazole is the reduction of the ketone group of Mebendazole using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[5]
Reaction Scheme:
Caption: Synthesis of 5-Hydroxymebendazole from Mebendazole.
To synthesize this compound, a similar protocol would be followed, utilizing a deuterated methylating agent in the final step of the Mebendazole synthesis to introduce the trideuteriomethyl group onto the carbamate (B1207046) nitrogen.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for the determination of Mebendazole and its metabolite, 5-Hydroxymebendazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method for Quantification in Animal Tissue
This protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.
3.1.1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Mebendazole and 5-Hydroxymebendazole analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Formic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
3.1.2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Dissolve 10 mg of each standard (Mebendazole, 5-Hydroxymebendazole, and this compound) in 10 mL of DMSO. Store at 4°C.
-
Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution with 9 mL of ACN.
-
Mixed Standard Solution (1.0 µg/mL): Combine 1.0 mL of the Mebendazole and 5-Hydroxymebendazole working standard solutions and dilute to 100 mL with a solution of 10 mM ammonium formate in 50:50 water:methanol.
-
Internal Standard Working Solution (1.0 µg/mL): Prepare a separate 1.0 µg/mL solution of this compound.
3.1.3. Sample Preparation
-
Homogenize 2 g of the tissue sample in a 50 mL centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 10 mL of distilled water and homogenize.
-
Alkalinize the sample with 1 mL of 1M NaOH.
-
Extract the analytes by adding 20 mL of ethyl acetate and shaking for 10 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step twice more with 10 mL of ethyl acetate.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with A: 10 mM ammonium formate in water and B: Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3.1.5. MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebendazole | 296.1 | 264.1 |
| 5-Hydroxymebendazole | 298.1 | 266.1 |
| This compound (IS) | 301.1 | 269.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Quantitative Data
The use of this compound as an internal standard allows for the accurate determination of pharmacokinetic parameters of 5-Hydroxymebendazole. Table 2 summarizes key pharmacokinetic parameters of Mebendazole and its metabolites in humans.
| Parameter | Mebendazole | 5-Hydroxymebendazole | Source |
| Elimination Half-life (t½) | 2.8 - 9.0 hours | Longer than Mebendazole | [2] |
| Time to Peak Plasma Conc. (Tmax) | 1.5 - 7.25 hours | N/A | [2] |
| Peak Plasma Concentration (Cmax) | 17.5 - 500 ng/mL | Higher than Mebendazole | [2] |
| Bioavailability | <10% (oral) | N/A | [6] |
Biological Pathways and Mechanism of Action
5-Hydroxymebendazole is the active metabolite of Mebendazole. The biological activity of Mebendazole is primarily attributed to its ability to disrupt microtubule formation in parasitic helminths and, as more recently discovered, in cancer cells.[3][7]
Mebendazole Metabolism
Mebendazole is extensively metabolized in the liver, with the primary metabolic pathway being the reduction of the ketone group to a hydroxyl group, forming 5-Hydroxymebendazole.[3]
Caption: Metabolic conversion of Mebendazole to 5-Hydroxymebendazole.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of Mebendazole and its active metabolite is the inhibition of tubulin polymerization. By binding to the colchicine-binding site of β-tubulin, it prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[7][8] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as those of parasites and cancerous tumors.[9][10]
Caption: Mebendazole's inhibition of tubulin polymerization and downstream effects.
Anticancer Signaling Pathways
Beyond its effects on tubulin, Mebendazole has been shown to modulate several signaling pathways implicated in cancer progression.
5.3.1. STAT3 Signaling Pathway
Mebendazole can induce the production of reactive oxygen species (ROS), which in turn inhibits the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[11] The downregulation of STAT3 signaling contributes to the induction of apoptosis and inhibition of migration in cancer cells.[11]
Caption: Mebendazole's modulation of the ROS-STAT3 signaling pathway.
5.3.2. Wnt/β-catenin Signaling Pathway
Mebendazole has also been identified as an inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway.[1][12] By inhibiting TNIK, Mebendazole can suppress the transcriptional activity of TCF4/β-catenin, which is crucial for the growth of certain cancers, particularly colorectal cancer.[1]
Caption: Mebendazole's inhibition of the Wnt/β-catenin signaling pathway via TNIK.
Conclusion
This compound is an indispensable tool for the accurate quantification of the active metabolite of Mebendazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic studies. A thorough understanding of the biological pathways of the parent compound, Mebendazole, provides a crucial context for interpreting these quantitative data and exploring its therapeutic potential beyond its anthelmintic applications, particularly in the field of oncology. This technical guide serves as a foundational resource for researchers and drug development professionals working with this important deuterated compound.
References
- 1. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Mebendazole - Wikipedia [en.wikipedia.org]
- 10. [PDF] The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells. | Semantic Scholar [semanticscholar.org]
- 11. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential signaling pathways as therapeutic targets for overcoming chemoresistance in mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymebendazole-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug Mebendazole. This document details its chemical structure, and physicochemical properties, and explores its critical role as an internal standard in bioanalytical studies. The guide also outlines the metabolic pathway of Mebendazole and provides a detailed experimental protocol for the quantification of Mebendazole and its metabolites using this compound in a research setting.
Chemical Identity and Properties
This compound is the deuterated analog of 5-Hydroxymebendazole, the primary active metabolite of Mebendazole. The incorporation of three deuterium (B1214612) atoms in the methyl carbamate (B1207046) group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification assays.
Chemical Structure
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and General Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [1] |
| Synonyms | 5-Hydroxymebendazole D3, Mebendazole-5-hydroxy D3, Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate | [1][2][3][4] |
| CAS Number | 1173020-86-4 | [1][2][5] |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [3] |
| Molecular Weight | 300.33 g/mol | [1][6] |
| Exact Mass | 300.13017159 Da | [1] |
| Appearance | Neat solid (often supplied as a solution) | [2] |
| Storage Conditions | -20°C | [2] |
| Solubility | Soluble in DMSO, Methanol (B129727) | [7] |
| XLogP3 | 2.3 | [1] |
Synthesis and Isotopic Labeling
While detailed, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be inferred from the synthesis of its non-deuterated analog and general principles of isotopic labeling. The synthesis is likely a multi-step process:
-
Synthesis of Mebendazole-d3: The key step is the introduction of the deuterated methyl group. This is typically achieved by using a deuterated methylating agent, such as deuterated methyl chloroformate or a similar reagent, in the final step of Mebendazole synthesis, which involves the formation of the carbamate group.
-
Reduction to this compound: The resulting Mebendazole-d3 is then subjected to a reduction reaction. The benzoyl ketone group of Mebendazole-d3 is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) to yield this compound.
This "synthesis on demand" approach is common for stable isotope-labeled internal standards.[1]
Biological Context: The Metabolism of Mebendazole
Mebendazole is poorly absorbed from the gastrointestinal tract, and the absorbed fraction undergoes extensive first-pass metabolism in the liver. The primary metabolic transformation is the reduction of the ketone group to a hydroxyl group, forming 5-Hydroxymebendazole. This metabolite is considered active.
Caption: Metabolic pathway of Mebendazole to 5-Hydroxymebendazole.
Application in Bioanalysis: Experimental Protocol
This compound is primarily used as an internal standard for the quantification of Mebendazole and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Mebendazole and its metabolites in biological samples using this compound as an internal standard.
Caption: Experimental workflow for bioanalysis using this compound.
Detailed LC-MS/MS Protocol
This protocol is adapted from a method for the determination of Mebendazole and its metabolites in animal tissues.
4.2.1. Reagents and Materials
-
This compound (Internal Standard, IS)
-
Mebendazole and 5-Hydroxymebendazole analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Ethyl Acetate (B1210297), HPLC grade
-
Formic Acid
-
Ammonium Formate
-
Deionized Water
-
Biological matrix (e.g., plasma, tissue homogenate)
4.2.2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mebendazole, 5-Hydroxymebendazole, and this compound in methanol.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions.
-
Internal Standard Spiking Solution (100 ng/mL): Further dilute the this compound working solution with methanol.
4.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 g of homogenized tissue or 1 mL of plasma in a centrifuge tube, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mebendazole: m/z 296.1 → 264.15-Hydroxymebendazole: m/z 298.1 → 266.1this compound: m/z 301.1 → 269.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Mebendazole and its primary metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and drug metabolism studies in the development and clinical application of Mebendazole. This guide provides a foundational understanding of its properties and a practical framework for its application in a research environment.
References
- 1. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. This compound | Parasite | 1173020-86-4 | Invivochem [invivochem.com]
- 4. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-Hydroxymebendazole-d3
An In-depth Technical Guide to the Synthesis of 5-Hydroxymebendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a crucial internal standard for pharmacokinetic and metabolic studies of the anthelmintic drug Mebendazole (B1676124). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways to facilitate a thorough understanding of its synthesis and application.
Introduction
Mebendazole is a broad-spectrum anthelmintic agent that functions by inhibiting the formation of microtubules in parasitic worms, leading to their death[][2]. Its primary metabolite in humans is 5-Hydroxymebendazole, formed by the reduction of the benzoyl ketone group[3]. The deuterium-labeled isotopologue, this compound, is an essential tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for accurate quantification in biological matrices by mass spectrometry[4][5]. The deuterium (B1214612) label is typically on the methyl group of the carbamate.
Proposed Synthetic Pathway
The proposed is a two-step process. The first step involves the synthesis of Mebendazole-d3 from 2-amino-5-benzoylbenzimidazole and a deuterated methylating agent. The second step is the selective reduction of the ketone group of Mebendazole-d3 to the corresponding alcohol.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Synthesis of Mebendazole-d3 (methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate-d3)
This step involves the acylation of the 2-amino group of 2-amino-5-benzoylbenzimidazole with methyl-d3 chloroformate.
Materials and Reagents:
-
2-amino-5-benzoylbenzimidazole
-
Methyl-d3 chloroformate
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-benzoylbenzimidazole (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl-d3 chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Mebendazole-d3 by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure Mebendazole-d3.
Step 2: Synthesis of this compound
This step employs the selective reduction of the ketone functionality of Mebendazole-d3 using sodium borohydride[3].
Materials and Reagents:
-
Mebendazole-d3 (from Step 1)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirring suspension of Mebendazole-d3 (1 equivalent) in dry methanol at room temperature, add an excess of sodium borohydride (10 equivalents) portion-wise[3].
-
Monitor the reaction by TLC until the starting material is consumed (approximately 8 hours)[3].
-
Quench the reaction by carefully adding 2 N HCl until the effervescence ceases[3].
-
Extract the aqueous phase with ethyl acetate (5x)[3].
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo[3].
-
Purify the crude product by column chromatography on silica gel using a suitable mobile phase (e.g., dichloromethane/methanol, 20:1 v/v) to yield pure this compound[3].
Quantitative Data
The following table summarizes the expected quantitative data for the . The values are illustrative and based on typical yields for analogous reactions.
| Parameter | Mebendazole-d3 (Step 1) | This compound (Step 2) |
| Molecular Formula | C₁₆H₁₀D₃N₃O₃ | C₁₆H₁₂D₃N₃O₃ |
| Molecular Weight | 298.32 g/mol | 300.33 g/mol |
| Theoretical Yield | ~80-90% | ~85-95% |
| Purity (by HPLC) | >98% | >98% |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ¹³C NMR | Consistent with structure | Consistent with structure |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 299.1 | [M+H]⁺ at m/z 301.1 |
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Mechanism of Action of Mebendazole
Caption: Mebendazole's mechanism of action via microtubule disruption.
Signaling Pathways Affected by Mebendazole
Caption: Mebendazole's inhibitory effects on key signaling pathways in cancer cells.
References
- 2. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 3. The anticancer effect of mebendazole may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation | Semantic Scholar [semanticscholar.org]
- 4. Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
5-Hydroxymebendazole-d3: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1173020-86-4
This technical guide provides an in-depth overview of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug Mebendazole (B1676124). It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its application and the biological context of its parent compound.
Core Compound Data
This compound is the stable isotope-labeled form of 5-Hydroxymebendazole, a major metabolite of Mebendazole.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl ester group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3][4] Its primary application lies in enhancing the accuracy and precision of pharmacokinetic and metabolic studies of Mebendazole.[5][6]
| Property | Value |
| CAS Number | 1173020-86-4 |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ |
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
| Synonyms | Mebendazole-5-hydroxy D3, Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate |
| Appearance | Typically a white to off-white solid |
| Purity | >98% |
| Storage | 2-8°C, protected from light |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard for ensuring analytical accuracy and reproducibility.[5] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[6][7] The use of a stable isotope-labeled compound like this compound minimizes analytical variability and allows for precise quantification of the unlabeled 5-Hydroxymebendazole in complex biological matrices.[5]
Caption: Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.
Mebendazole: The Parent Compound - Metabolism and Mechanism of Action
Understanding the biological context of Mebendazole is crucial for studies involving its metabolites. Mebendazole is a broad-spectrum anthelmintic agent that is also being investigated for its anticancer properties.[1][8]
Metabolism and Pharmacokinetics
Following oral administration, Mebendazole undergoes extensive first-pass metabolism in the liver.[9][10] Less than 10% of the dose reaches systemic circulation.[10] The primary metabolic pathway is the reduction of the benzoyl group to form 5-Hydroxymebendazole.[2] This metabolite is then often conjugated, for instance with glucuronic acid, and excreted primarily in the bile.[2][11] The elimination half-life of Mebendazole in plasma is typically between 3 to 6 hours.[10]
| Parameter | Human (approximate values)[12] | Rat[11] |
| Bioavailability | <10% | 53% |
| Elimination Half-life | 3 - 6 hours | 3.2 hours |
| Primary Metabolite | 5-Hydroxymebendazole | 5-Hydroxymebendazole |
| Primary Excretion Route | Bile | Bile (85%) |
Mechanism of Action
Mebendazole's primary mechanism of action as an anthelmintic is the inhibition of microtubule polymerization in parasitic worms.[1][8] It binds to the β-tubulin subunit, preventing its assembly into microtubules, which are essential for cellular structure, motility, and nutrient absorption.[8] This leads to the eventual death of the parasite.[8]
In the context of oncology, Mebendazole's anticancer effects are also attributed to its interaction with tubulin, leading to mitotic arrest and apoptosis in cancer cells.[7][13] Furthermore, Mebendazole has been shown to modulate several key signaling pathways involved in cancer progression, including:
-
STAT3 Signaling: Inhibition of the STAT3 pathway.[13]
-
ERK Signaling: Mebendazole can uniquely activate the MEK-ERK pathway in certain immune cells.
-
Other Pathways: Mebendazole has also been implicated in the inhibition of pathways such as ELK/SRF, NF-κB, and MYC/MAX.[7][13]
Caption: Mebendazole's Anticancer Signaling Pathways.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Mebendazole-d3 (Precursor) This step would involve the reaction of 5-benzoyl-2-aminobenzimidazole with deuterated methyl chloroformate (CD₃OCOCl) in an appropriate solvent and base.
Step 2: Reduction to this compound The following is a representative protocol for the reduction step, adapted from the synthesis of the unlabeled compound:
-
Dissolution: Suspend Mebendazole-d3 in a suitable alcohol solvent, such as methanol, at room temperature with stirring.
-
Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the suspension. The amount of reducing agent should be in molar excess.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the careful addition of an acidic solution (e.g., 2 N HCl).
-
Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.
Bioanalytical Method for Quantification of 5-Hydroxymebendazole in Plasma
The following is a representative LC-MS/MS protocol for the quantification of 5-Hydroxymebendazole in a biological matrix, such as plasma, using this compound as an internal standard.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 5-Hydroxymebendazole and this compound in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 5-Hydroxymebendazole by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Representative MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 5-Hydroxymebendazole | 298.1 | [To be determined] |
| this compound | 301.1 | [To be determined] |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 5-Hydroxymebendazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of 5-Hydroxymebendazole in the unknown samples from the calibration curve.
Conclusion
This compound is an essential tool for researchers and drug developers working with Mebendazole. Its use as an internal standard in LC-MS/MS-based bioanalysis is critical for obtaining accurate and reliable pharmacokinetic and metabolic data. A thorough understanding of the parent compound's mechanism of action, including its effects on tubulin polymerization and various signaling pathways, provides a comprehensive framework for interpreting these quantitative studies. The experimental protocols provided herein offer a solid foundation for the synthesis and application of this important analytical standard.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
In-Depth Technical Guide: 5-Hydroxymebendazole-d3
This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated analog of a primary metabolite of the anthelmintic drug mebendazole (B1676124). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its application in bioanalytical methods, and the relevant biological pathways of its parent compound.
Core Compound Data
This compound is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its stable isotope-labeled nature allows for precise and accurate quantification of 5-Hydroxymebendazole (B1664658) in complex biological matrices by correcting for variability during sample preparation and analysis.
Physicochemical Properties
A summary of the key quantitative data for 5-Hydroxymebendazole and its deuterated analog is presented below.
| Property | 5-Hydroxymebendazole | This compound |
| Synonyms | (5-(hydroxy(phenyl)methyl)-1H-benzimidazol-2-yl)-carbamic acid methyl ester, MBZ-OH | Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate |
| Molecular Formula | C₁₆H₁₅N₃O₃ | C₁₆H₁₂D₃N₃O₃ |
| Molecular Weight | 297.31 g/mol | 300.33 g/mol |
| CAS Number | 60254-95-7 | 1173020-86-4 |
Experimental Protocols
The following sections detail the experimental methodologies for the bioanalysis of 5-Hydroxymebendazole using this compound as an internal standard, based on established and validated methods.
Bioanalytical Method: LC-MS/MS for Mebendazole and its Metabolites
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mebendazole (MEB), 5-hydroxymebendazole (reduced mebendazole, RMEB), and mebendazole-amine (B1678702) (hydrolyzed mebendazole, HMEB) in animal muscle tissues.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Weigh 2 g of the tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution, including this compound.
-
Alkalinization: Add 1 mL of 1 M sodium hydroxide (B78521) to make the sample mixture alkaline.
-
Extraction: Add 10 mL of ethyl acetate (B1210297) and homogenize for 1 minute.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a solution of 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (50:50, v/v) for LC-MS/MS analysis.[2]
2. Liquid Chromatography Conditions
-
LC System: An HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3][4]
-
Gradient Elution: A linear gradient is employed to separate the analytes.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1][2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][2]
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V[2]
-
-
Multiple Reaction Monitoring (MRM): The transitions monitored for each analyte are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole (MEB) | 296 | 264 | 31 |
| 5-Hydroxymebendazole (RMEB) | 298 | 160 | 59 |
| Mebendazole-amine (HMEB) | 238 | 77 | 49 |
| This compound (IS) | 301 | 79 | 55 |
Data from a validated method for animal tissues.[1]
4. Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Specificity: No significant interfering peaks at the retention times of the analytes and internal standard.[2]
-
Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Within- and between-batch accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).[3]
-
Limit of Detection (LOD) and Quantification (LOQ): For the described method, the LOD and LOQ for all analytes were 0.07 µg/kg and 0.2 µg/kg, respectively.[1][2]
-
Recovery: The extraction efficiency of the analytes from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of mebendazole, the parent compound of 5-Hydroxymebendazole, involves the disruption of microtubule formation in parasitic worms. This is achieved by binding to the colchicine-binding site of β-tubulin, which prevents its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately, the death of the parasite.
In addition to its well-established role as a tubulin polymerization inhibitor, recent studies have shown that mebendazole can modulate key signaling pathways in mammalian cells, which is of interest for its potential anticancer properties. One such pathway is the MEK-ERK signaling cascade.
Mebendazole's Influence on the MEK-ERK Signaling Pathway
Mebendazole has been observed to uniquely activate the MEK-ERK pathway among several tubulin-binding agents.[5][6] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK (Extracellular signal-Regulated Kinase) by mebendazole may contribute to its immunomodulatory effects.[5][7]
Caption: Mebendazole's dual action on tubulin and the MEK-ERK pathway.
Experimental Workflow for Bioanalytical Method
The logical flow of a typical bioanalytical method using this compound as an internal standard is depicted below.
Caption: Workflow for LC-MS/MS analysis with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mebendazole is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
5-Hydroxymebendazole-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated analog of a primary metabolite of the anthelmintic drug Mebendazole. Its principal application is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to ensure accurate quantification of 5-Hydroxymebendazole in complex biological matrices.
Core Compound Information
This compound is a stable isotope-labeled version of 5-Hydroxymebendazole, where three hydrogen atoms on the methyl carbamate (B1207046) group are replaced by deuterium. This isotopic labeling results in a compound that is chemically identical to the parent compound but has a distinct, higher molecular weight, allowing for its differentiation in mass spectrometric analysis.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate | [1][2] |
| Synonyms | 5-Hydroxymebendazole D3; trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate; Mebendazole-5-hydroxy D3 | [3][4] |
| CAS Number | 1173020-86-4 | [1][2][3][5] |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [1][5] |
| Molecular Weight | 300.33 g/mol | [3][4][5] |
While a specific Certificate of Analysis with lot-specific data on purity and isotopic enrichment is typically provided by the supplier upon purchase, general product information indicates high purity suitable for use as an analytical standard.[2]
Analytical Application: Quantification of Mebendazole Metabolites
This compound is a critical component in the development and validation of analytical methods for monitoring Mebendazole and its metabolites in various biological samples, such as animal tissues.[6] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
Experimental Protocol: LC-MS/MS Analysis of Mebendazole and Metabolites in Tissue Samples
The following protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.[6]
1. Sample Preparation and Extraction
A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the tissue matrix.
-
Homogenization: A 2 g sample of ground tissue is homogenized with 10 mL of distilled water.
-
Internal Standard Spiking: The this compound internal standard solution is added to the homogenate.
-
Alkalinization: The sample mixture is made alkaline by adding 1 mL of 1M NaOH.
-
Extraction: The analytes are extracted with 20 mL of ethyl acetate (B1210297) by shaking for 10 minutes.
-
Centrifugation: The mixture is centrifuged at 5000 rpm for 5 minutes.
-
Supernatant Collection: The supernatant (ethyl acetate layer) is transferred to a clean tube.
-
Repeated Extraction: The extraction procedure is repeated twice more with 10 mL of ethyl acetate.
-
Evaporation and Reconstitution: The combined supernatants are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is performed using:
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water
-
Mobile Phase B: Methanol
-
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 70 30 0.5 70 30 4.0 5 95 7.0 5 95 7.1 70 30 | 10.0 | 70 | 30 |
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The selection of these transitions is crucial for the selectivity and sensitivity of the method. For 5-Hydroxymebendazole, a precursor ion of m/z 298 would be selected, with characteristic product ions monitored.[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of Mebendazole metabolites using this compound as an internal standard.
Caption: Workflow for the quantification of Mebendazole metabolites.
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of the Mebendazole metabolite, 5-Hydroxymebendazole, in biological matrices. The use of this stable isotope-labeled internal standard, in conjunction with a robust analytical method such as the LC-MS/MS protocol detailed here, is essential for researchers in drug development and food safety monitoring to ensure data of the highest quality and integrity.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]
- 3. achemtek.com [achemtek.com]
- 4. This compound | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Hydroxymebendazole-d3 Analytical Standard: Suppliers and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical standard 5-Hydroxymebendazole-d3, including a comparative analysis of suppliers, detailed experimental protocols for its use as an internal standard, and visual workflows to aid in method development. This guide is intended for researchers, scientists, and professionals in drug development and food safety analysis who utilize sensitive analytical techniques for the quantification of mebendazole (B1676124) and its metabolites.
Core Section 1: Comparative Analysis of this compound Suppliers
The selection of a reliable analytical standard is paramount for accurate and reproducible results. This section provides a comparative summary of key suppliers for this compound, detailing their product specifications to facilitate an informed purchasing decision.
| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format | Available Sizes | Storage Conditions |
| LGC Standards | This compound (TRC-H247377)[1] | 1173020-86-4 | C₁₆D₃H₁₂N₃O₃ | 300.33 | Information not readily available | Neat Solid | Custom synthesis | Room Temperature (Shipping) |
| Clearsynth | This compound (CS-W-00090)[2] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.3 | Information not readily available | Solid | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Refer to MSDS |
| MedChemExpress | This compound (HY-123305S) | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | >98% | Solid | 1mg, 5mg, 10mg, 50mg, 100mg | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| A Chemtek | This compound (MSK5550)[3] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | 98+% | Solid | Information not readily available | Information not readily available |
| A Chemtek | This compound Solution (MSK5550-100M)[4] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | N/A | 100 µg/mL in Methanol (B129727) | Information not readily available | Information not readily available |
| SynZeal | 5-Hydroxymebendazole (B1664658) D3[5] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Supplied with CoA | Solid | Information not readily available | Ambient (Shipping) |
| Pharmaffiliates | 5-Hydroxymebendazole D3 (PA STI 089039)[6] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Information not readily available | Information not readily available | Information not readily available | 2-8°C Refrigerator |
| HPC Standards Inc. | D3-Hydroxymebendazole (679385)[7] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Information not readily available | Solid | 1x10mg | 20°C |
Core Section 2: Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantitative analysis of mebendazole and its primary metabolite, 5-hydroxymebendazole, in various biological matrices. Below are detailed protocols adapted from published research.
Protocol 1: Analysis of Mebendazole and its Metabolites in Bovine Muscle by UPLC-MS/MS
This protocol is adapted from a method for the determination of anthelmintic drug residues in beef.[8][9][10]
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with an appropriate solvent (e.g., methanol or mobile phase) to achieve the desired concentrations for spiking and calibration curves.
2. Sample Preparation (Matrix Solid-Phase Dispersive Extraction):
-
Weigh 2 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of extraction solvent (e.g., 1% formic acid in acetonitrile).
-
Homogenize for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube containing a dispersive solid-phase extraction (dSPE) cleanup sorbent (e.g., C18 and PSA).
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for 5-hydroxymebendazole and this compound.
Protocol 2: Analysis of Mebendazole and its Metabolites in Poultry Muscle by HPLC-MS/MS
This protocol is adapted from a method for the simultaneous determination of levamisole (B84282) and mebendazole and its metabolites in poultry muscle.[11]
1. Standard Solution Preparation:
-
Prepare stock and working standard solutions of this compound as described in Protocol 1.
2. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction):
-
Weigh 2 g of homogenized poultry muscle into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 10 mL of ethyl acetate (B1210297) and 1 mL of 50% potassium hydroxide (B78521) solution.
-
Homogenize and vortex for 5 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of 0.1 M hydrochloric acid.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammoniated methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm filter before HPLC-MS/MS analysis.
3. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Xbridge C18 (5 µm, 4.6 x 150 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for 5-hydroxymebendazole and this compound.
Core Section 3: Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.
Caption: UPLC-MS/MS Sample Preparation Workflow for Bovine Muscle.
Caption: HPLC-MS/MS Sample Preparation Workflow for Poultry Muscle.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. achemtek.com [achemtek.com]
- 4. achemtek.com [achemtek.com]
- 5. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Anthelmintic drug residues in beef: UPLC-MS/MS method validation, European retail beef survey, and associated exposure and risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. mdpi.com [mdpi.com]
Safety and Handling of 5-Hydroxymebendazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and key experimental considerations for 5-Hydroxymebendazole-d3. This deuterated analog of a primary mebendazole (B1676124) metabolite is a critical tool in pharmacokinetic and metabolic studies. Adherence to proper safety protocols is essential when working with this compound.
Compound Identification and Properties
This compound is a stable isotope-labeled form of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug Mebendazole. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| Chemical Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [1] |
| CAS Number | 1173020-86-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [2][3] |
| Molecular Weight | 300.33 g/mol | [1][3][4] |
| Appearance | Not specified (likely a solid) | |
| Storage Temperature | 2-8°C or -20°C | [5] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[6] |
Signal Word: Warning[1]
Precautionary Statements
Safe handling of this compound requires adherence to the following precautionary measures:
| Code | Precautionary Statement |
| P201 | Obtain special instructions before use.[6] |
| P202 | Do not handle until all safety precautions have been read and understood.[6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][6] |
| P270 | Do not eat, drink or smoke when using this product.[1][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| P301 + P317 | IF SWALLOWED: Get medical help.[1] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[6] |
| P330 | Rinse mouth.[1] |
| P405 | Store locked up.[6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Avoid contact with skin and eyes.[7] Avoid inhalation of dust or aerosols. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. Recommended storage temperatures vary by supplier, with some specifying refrigeration (2-8°C) and others freezing (-20°C).[5] Always refer to the supplier's specific recommendations.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell.[6] Rinse mouth.[6]
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 5-Hydroxymebendazole in biological matrices. The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[8][9]
Below is a representative protocol for the analysis of 5-Hydroxymebendazole in plasma using this compound as an internal standard. This protocol is a general guideline and should be optimized and validated for specific experimental needs.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended. The specific precursor and product ion transitions for both 5-Hydroxymebendazole and this compound must be optimized.
Metabolic Pathway of Mebendazole
5-Hydroxymebendazole is a primary metabolite of Mebendazole. The metabolism of Mebendazole is extensive and occurs primarily in the liver.[10] The main metabolic pathways involve oxidation and hydrolysis.[11] Understanding this pathway is crucial for interpreting data from studies using this compound.
Caption: Simplified metabolic pathway of Mebendazole.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory, from receipt to disposal.
References
- 1. This compound | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. achemtek.com [achemtek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
A Technical Guide to the Solubility of 5-Hydroxymebendazole-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug mebendazole. Given the limited publicly available quantitative solubility data for this specific isotopically labeled compound, this guide also offers a comprehensive, generalized experimental protocol for determining its thermodynamic solubility in various organic solvents. The methodologies described herein are based on established practices for active pharmaceutical ingredients (APIs).
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. For a compound like this compound, which is often used as an internal standard in analytical methods, understanding its solubility is crucial for preparing accurate stock solutions and calibration standards.
There are two primary types of solubility measurements:
-
Thermodynamic Solubility : This is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental property of the compound under specific conditions of solvent, temperature, and pressure. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2]
-
Kinetic Solubility : This measures the concentration of a compound when it first precipitates from a solution that was initially prepared by dissolving the compound in a co-solvent (like DMSO) and then adding it to an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[1][3]
This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.
Solubility Data for 5-Hydroxymebendazole and Related Compounds
| Compound | Solvent | Solubility | Notes |
| 5-Hydroxymebendazole | Dimethylformamide (DMF) / Methanol (B129727) (1:9 v/v) | ~6 mg/mL | A racemic sample was dissolved in DMF and diluted with methanol for HPLC analysis.[4] |
| Mebendazole | Dimethyl Sulfoxide (DMSO) | ~10 mM | Soluble up to this approximate concentration.[5] |
| Mebendazole | Formic Acid | Readily Soluble | Qualitative description.[6] |
| Mebendazole | Water, Ethanol, Ether, Chloroform | Almost Insoluble | Qualitative description.[6] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This method is adapted from established protocols for pharmaceutical compounds.[2][7][8]
1. Materials and Equipment
-
This compound (solid form)
-
High-purity organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration of the dissolved compound.[2]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or directly filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid contamination of the sample with undissolved particles.
-
-
Quantitative Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
3. Calculation
The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or moles/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathways and Logical Relationships
As this compound is primarily used as an analytical standard, its direct involvement in signaling pathways is not a primary area of research. The parent compound, mebendazole, is known to exert its anthelmintic effect by inhibiting microtubule polymerization.[5] It also shows potential as an anticancer agent through various mechanisms, including disruption of microtubule function in cancer cells. Any biological activity of 5-Hydroxymebendazole would likely mirror that of mebendazole, but its primary application remains in bioanalytical assays as a stable isotope-labeled internal standard.
The logical relationship for its use in such assays is outlined in the following diagram.
Caption: Use as an Internal Standard in Bioanalysis.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For precise and reliable results, it is imperative to use high-purity materials and validated analytical methods.
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Storage and Stability of 5-Hydroxymebendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for 5-Hydroxymebendazole-d3, a deuterated internal standard crucial for the accurate quantification of the primary metabolite of mebendazole (B1676124). This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment and analysis.
Introduction to this compound
This compound is the deuterium-labeled form of 5-Hydroxymebendazole, the major active metabolite of mebendazole. Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used to treat various parasitic worm infections. In recent years, mebendazole has also garnered significant interest for its potential anticancer properties. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability during sample preparation and analysis by mass spectrometry, ensuring accurate and precise quantification in biological matrices.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The following conditions are recommended based on information from various suppliers and best practices for deuterated compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation and maintain long-term stability. |
| Form | Solid (lyophilized powder) or solution | Solid form is generally more stable for long-term storage. Solutions are typically prepared in organic solvents like methanol (B129727) or acetonitrile (B52724). |
| Light Exposure | Protect from light | Benzimidazole compounds can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To prevent oxidation. |
| Incompatible Materials | Avoid strong oxidizing agents, reducing agents, and water. | These can promote chemical degradation. |
| Handling | Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area. Avoid repeated freeze-thaw cycles for solutions. | To ensure safety and prevent degradation from repeated temperature fluctuations. |
Stability Profile and Potential Degradation Pathways
While specific, long-term quantitative stability studies on this compound are not extensively published, its stability can be inferred from studies on its parent compound, mebendazole, and general knowledge of deuterated standards.
The primary degradation product of mebendazole has been identified as 2-amino-5-benzoylbenzimidazole.[1][2][3] This suggests that the carbamate (B1207046) side chain is the most labile part of the molecule. Therefore, the most likely degradation pathway for this compound would involve the hydrolysis of the carbamate group.
Potential Degradation Triggers:
-
Hydrolysis: Susceptible to both acidic and alkaline conditions, leading to the cleavage of the methylcarbamate group.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may induce degradation.[4]
-
Thermal Stress: Elevated temperatures can accelerate degradation, with mebendazole showing mass loss starting at 205°C.[3]
A critical consideration for deuterated standards is the potential for H/D (hydrogen/deuterium) back-exchange, where the deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix. However, in this compound, the deuterium atoms are on the methyl group of the carbamate ester, a position that is not readily exchangeable under typical analytical conditions.
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with a PDA or UV detector and a mass spectrometer (LC-MS/MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) in an oven for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a suitable stability-indicating HPLC or UHPLC-MS/MS method (see section 4.2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ at RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Thermal (80°C) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| Photostability | 0 | 100 | 0 |
| 24 |
Analytical Method for Quantification
A validated reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method is the gold standard for the quantification of this compound and its unlabeled counterpart in biological matrices.
Instrumentation and Conditions:
| Parameter | Typical Conditions |
| HPLC System | Agilent, Waters, or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| MRM Transitions | To be determined by direct infusion of this compound and 5-Hydroxymebendazole |
Mechanism of Action and Signaling Pathways of Mebendazole
As 5-Hydroxymebendazole is the active metabolite of mebendazole, understanding the parent drug's mechanism provides context for its biological relevance. Mebendazole's primary anthelmintic action is the inhibition of microtubule polymerization in parasites by binding to β-tubulin.[5][6][7][8] This disrupts glucose uptake and leads to the parasite's death.[7][9] In cancer research, mebendazole has been shown to affect several key signaling pathways.
Mebendazole's Primary Mechanism: Microtubule Disruption
Caption: Mebendazole's primary anthelmintic mechanism of action.
Mebendazole's Anticancer Signaling Pathways
References
- 1. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mebendazole - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Hydroxymebendazole-d3: An Essential Tool in Mebendazole Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, is widely used for treating parasitic infections and is increasingly being repurposed for its anticancer properties.[1][2][3] Its clinical efficacy is influenced by its pharmacokinetic profile, characterized by poor oral bioavailability and extensive first-pass metabolism.[2][3] The primary metabolite, 5-Hydroxymebendazole, represents a key endpoint in metabolic studies. This technical guide provides an in-depth overview of the role of 5-Hydroxymebendazole-d3, the deuterated stable isotope of this metabolite. It details the metabolic pathways of Mebendazole, the critical function of this compound as an internal standard in quantitative analysis, and the specific experimental protocols for its use. Furthermore, this guide illustrates the key signaling pathways affected by the parent drug, Mebendazole, providing a comprehensive resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.
Mebendazole: Metabolism and Pharmacokinetics
Mebendazole's therapeutic action and systemic exposure are largely governed by its metabolic fate. Following oral administration, less than 10% of the drug is systemically absorbed, with the absorbed fraction being rapidly and extensively metabolized by hepatic enzymes.[4] The primary metabolic transformation is the reduction of the keto group, resulting in the formation of methyl-5(6)-(alpha-hydroxybenzyl)-2-benzimidazole carbamate, commonly known as 5-Hydroxymebendazole.[5] This metabolite is the major form recovered in plasma and is largely eliminated in a conjugated form through bile and, to a lesser extent, urine.[5]
The poor bioavailability of Mebendazole (around 17-22%) is attributed to this high first-pass elimination.[2][6] However, concomitant intake with fatty foods can enhance its systemic absorption.[2][7] Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and for the development of new formulations or therapeutic applications, such as in oncology.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Mebendazole has been characterized in both preclinical and clinical studies. The key parameters are summarized in the table below.
| Parameter | Value | Species | Administration | Source |
| Bioavailability | ~22% | Human | Oral (solution) | [6] |
| 53% | Rat | Oral (DMSO solution) | [5] | |
| Elimination Half-life (t½) | 3 to 6 hours | Human | Oral | [4] |
| 1.12 hours | Human | Intravenous | [6] | |
| 3.2 hours | Rat | Intravenous | [5] | |
| Time to Peak Plasma (Tmax) | 0.42 hours | Human | Oral (solution) | [6] |
| Plasma Protein Binding | >90% | Human | - | [2] |
The Role of this compound in Bioanalysis
This compound is the deuterium-labeled analogue of Mebendazole's main metabolite.[8][9] Its primary and critical application is as a stable isotope-labeled internal standard (IS) for quantitative bioanalysis, particularly in methods utilizing mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][10][11]
Rationale for Deuteration
The use of deuterated compounds as internal standards is a gold-standard practice in quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity : A deuterated standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[12]
-
Mass Differentiation : The difference in mass due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[12]
-
Correction for Variability : The IS accurately compensates for variations in sample preparation (e.g., extraction efficiency) and for matrix effects that can suppress or enhance the analyte signal during ionization.[12]
-
Kinetic Isotope Effect (KIE) : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow the rate of metabolic processes that involve breaking this bond, a phenomenon known as the Kinetic Isotope Effect.[13][14] While this effect is leveraged in designing drugs with altered metabolic profiles, for an internal standard, it ensures greater stability during analytical procedures.[13][15]
The logical workflow for using a deuterated internal standard in a typical bioanalytical assay is outlined below.
Experimental Protocols
The accurate quantification of Mebendazole and its metabolites is essential for pharmacokinetic studies. LC-MS/MS is the preferred method due to its high sensitivity and specificity.[11]
Protocol: Quantification in Tissue Samples via LC-MS/MS
This protocol is adapted from methodologies described for the analysis of Mebendazole residues in animal tissues.[11]
1. Sample Preparation and Extraction:
- Weigh 2 g of ground tissue sample into a 50 mL centrifuge tube.
- Add a known concentration of the internal standard, this compound.
- Homogenize the sample with 10 mL of distilled water.
- Alkalinize the sample by adding 1 mL of 1M Sodium Hydroxide (NaOH).
- Perform liquid-liquid extraction by adding 20 mL of ethyl acetate (B1210297) and shaking for 10 minutes.
- Centrifuge at 5000 rpm for 5 minutes to separate the layers.
- Transfer the supernatant (organic layer) to an evaporation tube.
- Repeat the extraction process twice more with 10 mL of ethyl acetate.
- Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions:
- LC System: High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm).[16]
- Mobile Phase: Gradient elution using Mobile Phase A (e.g., 10 mM Ammonium formate) and Mobile Phase B (e.g., Methanol).[11]
- Flow Rate: 1.2 mL/min.[16]
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Key Parameters: Ion spray voltage at 5500 V, source temperature at 500°C.[11]
The table below provides example MRM transitions for the analytes.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) |
| Mebendazole (MBZ) | 296.1 | 264.1 / 105.1 |
| 5-Hydroxymebendazole (HMEB) | 298.1 | 266.1 / 105.1 |
| This compound (IS) | 301.1 | 269.1 / 105.1 |
Note: Specific m/z values should be optimized in-house. The values for the d3-IS are predicted based on the HMEB fragmentation pattern.
Method Validation Data
Analytical methods must be validated to ensure reliability. The following table summarizes typical performance characteristics for the analysis of benzimidazole compounds.
| Parameter | Mebendazole (MBZ) | 5-Hydroxymebendazole (HMEB) | Source |
| Linearity (R²) | > 0.99 | > 0.99 | [16][17] |
| Limit of Detection (LOD) | 0.009 - 5 ng/mL | 2.5 ng/mL | [17][18] |
| Limit of Quantification (LOQ) | 0.028 µg/mL | - | [17] |
| Recovery | 93 - 98% | - | [17] |
Mebendazole's Mechanism of Action and Signaling Pathways
While this compound is an analytical tool, its parent drug, Mebendazole, exerts its therapeutic effects by modulating key cellular pathways.
Primary Anthelmintic Mechanism: Tubulin Polymerization Inhibition
Mebendazole's principal mode of action is the disruption of microtubule formation in parasitic worms.[19] It selectively binds to the β-subunit of helminthic tubulin, preventing its polymerization with the α-tubulin subunit.[2][20] This leads to a loss of cytoplasmic microtubules, which are essential for cellular structure, intracellular transport, and glucose uptake, ultimately causing immobilization and death of the parasite.[2][4]
Anticancer Mechanism: Metabolic Reprogramming
In its repurposed role as an anticancer agent, Mebendazole has been shown to target the metabolic vulnerabilities of cancer cells.[21] Cancer cells often rely on aerobic glycolysis (the Warburg effect) for energy. Mebendazole can inhibit this pathway by modulating the expression and activity of key glycolytic enzymes and transporters, such as glucose transporter 1 (GLUT1) and hexokinase (HK1).[21][22] This disruption leads to decreased glucose uptake, reduced ATP production, and induction of apoptosis in cancer cells.[21]
Conclusion
This compound is an indispensable tool in the field of drug development and clinical research involving Mebendazole. As the stable isotope-labeled form of the primary metabolite, it enables highly accurate and precise quantification of metabolic turnover, which is fundamental for pharmacokinetic and toxicokinetic studies. The detailed analytical protocols and an understanding of the parent drug's mechanisms of action provide researchers with the necessary framework to conduct robust bioanalytical assays. The continued use of such tools will be vital in exploring the full therapeutic potential of Mebendazole, from its established role as an anthelmintic to its promising future in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mebendazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. mdpi.com [mdpi.com]
- 17. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | MDPI [mdpi.com]
- 18. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mebendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Mebendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, mass spectrometry (MS) is prized for its high sensitivity and specificity. However, achieving accurate and precise quantification is often challenging due to experimental variabilities such as matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, has become the gold standard for mitigating these issues, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[1]
This technical guide provides a comprehensive exploration of the principles, applications, and best practices for employing deuterated internal standards. It covers the theoretical underpinnings of isotope dilution mass spectrometry, detailed experimental protocols, and critical considerations for method development and validation to ensure data integrity and reproducibility.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise quantification of a substance.[1] The method relies on adding a known quantity of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the earliest possible stage.[1][2] This deuterated standard is chemically identical to the analyte but has a different mass due to the strategic replacement of hydrogen (¹H) atoms with deuterium (B1214612) (²H).[1][3]
Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave the same way during sample extraction, chromatography, and ionization.[1][3] Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.[1][2] The mass spectrometer distinguishes between the analyte and the heavier standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[1][4]
The principle of Isotope Dilution Mass Spectrometry.
Performance and Data Presentation: The Quantitative Advantage
The use of deuterated internal standards demonstrably improves assay performance compared to structural analogues or methods without an internal standard. By perfectly mimicking the analyte's behavior, they provide robust correction for nearly all sources of experimental variability, resulting in superior accuracy and precision.[5][6]
Table 1: Comparative Performance of Internal Standards for Everolimus Quantification
| Performance Characteristic | Deuterated IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
| Data sourced from a 2013 study. While both standards were acceptable, the deuterated IS showed a slope closer to 1.0 when compared to an independent method, indicating higher accuracy.[5] |
Table 2: Performance of Internal Standards for Sirolimus Quantification in Whole Blood
| Internal Standard Type | Inter-Patient Assay Imprecision (CV) |
| Deuterated (Sirolimus-d3) | 2.7% - 5.7% |
| Structural Analogue (Desmethoxyrapamycin) | 7.6% - 9.7% |
| This study highlights that the deuterated IS yielded consistently lower imprecision (better precision) across a range of patient samples, demonstrating its ability to better handle matrix variability.[7] |
Table 3: Impact of Internal Standards on Pesticide Analysis in Complex Matrices
| Analysis Method | Accuracy | Relative Standard Deviation (RSD) |
| Without Internal Standard | Differed by >60% | >50% |
| With Deuterated Internal Standards | Within 25% | <20% |
| In the analysis of pesticides in complex cannabis matrices, the use of deuterated internal standards was crucial for maintaining accuracy and precision.[5][8] |
Experimental Protocols: A Practical Workflow
The successful implementation of a deuterated internal standard requires a systematic and validated approach. This section outlines a typical protocol for the quantitative analysis of a drug in human plasma.
Objective
To determine the concentration of a target analyte (e.g., Ifosfamide) in human plasma samples using a deuterated internal standard (e.g., Ifosfamide-d4) with LC-MS/MS.[9]
Materials and Reagents
-
Analytes : Analyte reference standard and deuterated internal standard (high isotopic and chemical purity).[10]
-
Solvents : LC-MS grade acetonitrile (B52724), methanol, and water.[9]
-
Additives : Formic acid or other appropriate mobile phase modifiers.[9]
-
Biological Matrix : Blank human plasma (e.g., K2EDTA).[9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL) : Accurately weigh and prepare individual stock solutions of the analyte and the deuterated internal standard by dissolving each in methanol. Store appropriately, typically at -20°C or below.[1][9]
-
Analyte Working Solutions : Perform serial dilutions of the analyte stock solution in a suitable solvent mixture (e.g., 50:50 methanol/water) to create working solutions for the calibration curve and quality control (QC) samples.[9][10]
-
Internal Standard (IS) Spiking Solution : Dilute the deuterated standard stock solution with a suitable solvent (e.g., acetonitrile) to achieve a final concentration that provides an appropriate detector response.[10]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, straightforward method for sample cleanup in bioanalysis.[2][9]
-
Aliquoting : Transfer 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.[10]
-
Spiking : Add a small, fixed volume (e.g., 10 µL) of the IS Spiking Solution to every tube except the blank matrix.[10][11]
-
Mixing : Vortex each tube briefly (10-15 seconds) to ensure the IS is thoroughly mixed with the plasma.[6]
-
Precipitation : Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1][10]
-
Centrifugation : Vortex vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial or well plate for LC-MS/MS analysis.[9][10]
Experimental workflow for quantitative bioanalysis.
LC-MS/MS Analysis
-
Chromatography : Use a C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.[12]
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions : Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.[9][10]
Data Processing and Quantification
-
Integration : Integrate the chromatographic peak areas for both the analyte and the internal standard.[1]
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the IS for all standards, QCs, and unknown samples.[1]
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x²).[6][10]
-
Concentration Determination : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Key Considerations for Selecting a Deuterated Standard
The effectiveness of a deuterated internal standard is highly dependent on its design and purity. Several factors must be considered during selection and method development.
-
Isotopic Purity : The standard should have high isotopic enrichment (ideally ≥98%) to minimize the signal contribution from any unlabeled analyte present as an impurity.[13]
-
Stability of Label : Deuterium atoms must be placed on non-exchangeable positions within the molecule. Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups can lead to H/D exchange with the solvent, compromising quantification.[4]
-
Mass Difference : A mass difference of at least 3 atomic mass units (amu) is recommended to prevent isotopic crosstalk between the analyte and the IS mass channels.[14]
-
Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects at the same time. Increased deuteration can sometimes cause slight shifts in retention time.[3][4]
-
Chemical Purity : The standard must have high chemical purity to avoid introducing interfering substances.[13]
Decision logic for selecting a suitable deuterated IS.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[3] By closely mimicking the behavior of the target analyte throughout the analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability.[1] Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other demanding fields of scientific research. The careful selection of the standard and the implementation of a rigorously validated protocol are paramount to ensuring the integrity and defensibility of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 14. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Hydroxymebendazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative bioanalysis of the anthelmintic drug mebendazole (B1676124) and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. 5-Hydroxymebendazole-d3, a deuterated analog of the primary metabolite of mebendazole, serves as an ideal internal standard for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to the analyte of interest, 5-hydroxymebendazole (B1664658), ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This effectively compensates for matrix effects and procedural losses, leading to enhanced precision and accuracy in quantification.
These application notes provide a comprehensive guide to utilizing this compound as an internal standard for the determination of mebendazole and its major metabolite, 5-hydroxymebendazole, in biological matrices.
Metabolic Pathway of Mebendazole
Mebendazole undergoes extensive first-pass metabolism in the liver. One of the major metabolic pathways is the reduction of the benzoyl group to form 5-hydroxymebendazole. This metabolite is considered less active than the parent drug. Understanding this pathway is essential for pharmacokinetic studies and for monitoring drug efficacy and safety.
Metabolic conversion of Mebendazole.
Experimental Protocols
This section details the protocol for the quantitative analysis of mebendazole and 5-hydroxymebendazole in biological samples using this compound as an internal standard.
Materials and Reagents
-
Mebendazole (analytical standard)
-
5-Hydroxymebendazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Blank biological matrix (e.g., plasma, tissue homogenate)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mebendazole, 5-hydroxymebendazole, and this compound in DMSO.
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions with acetonitrile to obtain working standard solutions.
-
Mixed Standard Solution (1 µg/mL): Prepare a mixed standard solution containing mebendazole and 5-hydroxymebendazole by diluting the working standards in a 50:50 (v/v) mixture of 10 mM ammonium formate in water and methanol.
-
Internal Standard Working Solution (1 µg/mL): Prepare a separate working solution of this compound in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 g of homogenized tissue or 1 mL of plasma, add a known amount of the this compound internal standard working solution.
-
Alkalinize the sample mixture.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid-liquid extraction procedure.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 95% A, decrease to 5% A over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole | 296.1 | 264.1 | 25 |
| 5-Hydroxymebendazole | 298.1 | 266.1 | 27 |
| This compound | 301.1 | 269.1 | 27 |
Data Presentation
The following tables summarize the quantitative data from a method validation study for the analysis of mebendazole and 5-hydroxymebendazole in a biological matrix using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Mebendazole | 1 - 100 | > 0.99 |
| 5-Hydroxymebendazole | 1 - 100 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Mebendazole | 2 (LQC) | 98.5 | 6.2 |
| 50 (MQC) | 101.2 | 4.5 | |
| 80 (HQC) | 99.8 | 3.1 | |
| 5-Hydroxymebendazole | 2 (LQC) | 97.9 | 7.1 |
| 50 (MQC) | 102.5 | 5.3 | |
| 80 (HQC) | 100.4 | 3.8 | |
| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mebendazole | 85 - 95 | 92 - 105 |
| 5-Hydroxymebendazole | 82 - 93 | 90 - 103 |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Mebendazole | 0.3 | 1.0 |
| 5-Hydroxymebendazole | 0.3 | 1.0 |
Logical Relationship for Using an Internal Standard
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The internal standard is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Quantification using an internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of mebendazole and its primary metabolite, 5-hydroxymebendazole, in biological matrices. The detailed protocols and validation data presented in these application notes demonstrate a robust and reliable LC-MS/MS method. The use of a deuterated internal standard is a critical component of best practices in bioanalysis, ensuring data integrity for pharmacokinetic, toxicokinetic, and other drug development studies.
Application Note: High-Throughput Quantification of 5-Hydroxymebendazole in Biological Matrices using a Validated LC-MS/MS Method with 5-Hydroxymebendazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in both human and veterinary medicine.[1] Its primary metabolite, 5-hydroxymebendazole (B1664658) (5-OH-MBZ), is a critical analyte for pharmacokinetic, toxicokinetic, and residue monitoring studies.[1][2] Accurate and robust quantification of 5-OH-MBZ in complex biological matrices is essential for ensuring drug efficacy and safety. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 5-hydroxymebendazole, utilizing its stable isotope-labeled analog, 5-hydroxymebendazole-d3 (5-OH-MBZ-d3), as an internal standard (IS) to ensure high accuracy and precision.[1] The described method is applicable for various biological samples, including plasma, tissue, and urine, and is suitable for high-throughput analysis in a drug development setting.
Analytical Method
A validated LC-MS/MS method was developed for the quantitative analysis of 5-hydroxymebendazole. The method involves sample preparation using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.
Materials and Reagents
-
5-Hydroxymebendazole and this compound analytical standards were purchased from a certified supplier.[1]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water were obtained from a reputable chemical vendor.[1]
-
Formic acid and ammonium (B1175870) formate (B1220265) of analytical grade were used for mobile phase preparation.[1]
-
All other chemicals and reagents were of the highest purity available.
Standard Solutions
Stock solutions of 5-hydroxymebendazole and this compound (1 mg/mL) were prepared in dimethyl sulfoxide (B87167) (DMSO).[1][3] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water.[1][3]
Sample Preparation Protocol
The selection of the sample preparation method depends on the biological matrix. Both liquid-liquid extraction and solid-phase extraction have been shown to be effective.[4][5][6]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the biological sample (e.g., plasma, homogenized tissue), add 50 µL of the this compound internal standard working solution.
-
Alkalinize the sample by adding a suitable buffer.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 5 minutes.[1][4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Condition an Oasis MCX SPE column with 3 mL of methanol followed by 3 mL of water.[6]
-
Load the pre-treated sample onto the conditioned SPE column.
-
Wash the column with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.[6]
-
Elute the analytes with 3 mL of 5% ammoniated methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven was used.
-
Column: Unison UK C18 column (3 µm, 100 mm x 2 mm i.d.) or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium formate in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
Gradient Elution: A gradient program is employed to ensure optimal separation of the analyte from matrix components.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Table 1: LC Gradient Elution Program.
Mass Spectrometry (MS) System:
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 20 psi.
-
Collision Gas: 6 psi.
The MRM transitions were optimized by infusing a standard solution of 5-hydroxymebendazole and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxymebendazole | 312.1 | 280.1 | 25 |
| This compound | 315.1 | 283.1 | 25 |
Table 2: Optimized MRM Transitions and Parameters.
Method Validation
The developed LC-MS/MS method was validated according to international guidelines to ensure its reliability for the intended application.
Linearity and Range
The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL for 5-hydroxymebendazole in the selected biological matrix. The coefficient of determination (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low (0.3 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| Medium (10 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| High (80 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
Table 3: Summary of Accuracy and Precision Data.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ for 5-hydroxymebendazole were determined to be 0.07 µg/kg and 0.2 µg/kg, respectively, demonstrating the high sensitivity of the method.[1]
Recovery and Matrix Effect
The extraction recovery of 5-hydroxymebendazole from the biological matrix was consistently high, and the use of the deuterated internal standard effectively compensated for any matrix effects.
Experimental Workflow and Signaling Pathways
Caption: LC-MS/MS Experimental Workflow.
Conclusion
This application note presents a robust and validated LC-MS/MS method for the quantitative determination of 5-hydroxymebendazole in various biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in drug development and research. The detailed protocol provides a reliable and high-throughput analytical solution for pharmacokinetic, toxicokinetic, and residue monitoring studies of mebendazole.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Note: Quantification of Mebendazole in Biological Matrices using 5-Hydroxymebendazole-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mebendazole (MBZ) in biological matrices. The method employs a stable isotope-labeled internal standard, 5-Hydroxymebendazole-d3 (HMBZ-d3), to ensure high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and validation parameters are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in the treatment of various parasitic worm infections in both humans and animals.[1][2] Accurate quantification of Mebendazole and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products of animal origin.[1][3] This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Mebendazole. The use of this compound as an internal standard (IS) compensates for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.[1]
Experimental
Materials and Reagents
-
Mebendazole (MBZ) analytical standard
-
This compound (HMBZ-d3) internal standard[1]
-
Acetonitrile (ACN), HPLC grade[1]
-
Methanol (MeOH), HPLC grade[1]
-
Formic acid, LC-MS grade[1]
-
Ammonium (B1175870) formate, LC-MS grade[1]
-
Ethyl acetate (B1210297), HPLC grade[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sodium hydroxide (B78521) (NaOH)[1]
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18 column (e.g., 100 mm x 2 mm, 3 µm)[4]
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of Mebendazole by dissolving the appropriate amount of the standard in DMSO.[1]
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Store stock solutions at -20°C.
2.3.2. Working Standard Solutions
-
Prepare working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
2.3.3. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., plasma), add the internal standard solution (this compound).
-
Alkalinize the sample by adding 1M NaOH.[1]
-
Add 5 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.[1]
-
Centrifuge the sample at 5000 rpm for 5 minutes.[1]
-
Transfer the organic supernatant to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 100 mm x 2 mm, 3 µm[4] |
| Mobile Phase A | Water with 10 mM ammonium formate[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 4.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 70 | 30 |
| 10.0 | 70 | 30 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Ion Spray Voltage | 3500 V |
| Gas 1 (Nebulizer) | 35 psi |
| Gas 2 (Turbo) | 20 psi |
| Curtain Gas | 10 psi |
| Declustering Potential | 100 V |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole | 296.1 | 105.1 | 30 |
| This compound | 315.1 | 121.1 | 35 |
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
Table 3: Quantitative Performance of the LC-MS/MS Method
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.07 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.2 µg/kg[4] |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the quantification of Mebendazole.
Caption: Relationship between Mebendazole and its internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Mebendazole in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for the implementation of this method in research and drug development settings.
References
Application Notes and Protocols for the Sample Preparation of 5-Hydroxymebendazole-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of 5-Hydroxymebendazole and its deuterated internal standard (IS), 5-Hydroxymebendazole-d3, from human plasma. Three common bioanalytical sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is described with a detailed protocol, followed by a summary of expected quantitative performance to aid in method selection and implementation for pharmacokinetic and other drug development studies.
Introduction
Accurate and reliable quantification of drug metabolites is crucial in drug development. 5-Hydroxymebendazole is a major metabolite of the anthelmintic drug mebendazole. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique can significantly impact the cleanliness of the extract, recovery of the analyte, and the degree of matrix effects, thereby influencing the overall sensitivity and robustness of the bioanalytical method. This document presents a comparative overview of three widely used extraction techniques to assist researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected quantitative performance for the extraction of 5-Hydroxymebendazole from human plasma using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. This data is compiled from various bioanalytical studies of benzimidazole (B57391) compounds and represents typical performance characteristics.[1][2][3][4]
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Oasis HLB) |
| Analyte Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Internal Standard Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 15 - 30 (Ion Suppression) | 5 - 15 | < 10 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| Processing Time per 96-well plate | ~30 minutes | ~60 minutes | ~45 minutes |
| Cost per sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile (B52724) is a commonly used precipitation solvent that provides good recovery for a broad range of analytes.
Materials:
-
Human plasma
-
This compound internal standard spiking solution
-
Acetonitrile (HPLC grade)
-
Centrifuge capable of 4000 x g
-
96-well collection plates
Protocol:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of this compound internal standard solution to each plasma sample.
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
The supernatant is ready for direct injection onto the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.
Figure 1. Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. Ethyl acetate (B1210297) is a common extraction solvent for moderately polar compounds like 5-Hydroxymebendazole.
Materials:
-
Human plasma
-
This compound internal standard spiking solution
-
Ethyl acetate (HPLC grade)
-
0.1 M Sodium hydroxide (B78521)
-
Centrifuge capable of 4000 x g
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Protocol:
-
Aliquot 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M Sodium hydroxide to basify the plasma sample.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2. Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. A reversed-phase polymer-based sorbent like Oasis HLB is well-suited for the extraction of a broad range of compounds, including 5-Hydroxymebendazole, from biological fluids.[4]
Materials:
-
Human plasma
-
This compound internal standard spiking solution
-
Oasis HLB 96-well µElution plate (or cartridges)
-
4% Phosphoric acid in water
-
Methanol (B129727) (HPLC grade)
-
5% Methanol in water
-
Elution solvent (e.g., Acetonitrile)
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Pre-treat the plasma sample: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition the SPE plate: Add 200 µL of methanol to each well and apply vacuum/pressure to pass it through.
-
Equilibrate the SPE plate: Add 200 µL of water to each well and apply vacuum/pressure to pass it through.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE plate. Apply a gentle vacuum/pressure to slowly draw the sample through the sorbent.
-
Wash the sorbent: Add 200 µL of 5% methanol in water to each well to wash away polar interferences. Apply vacuum/pressure.
-
Elute the analyte: Add 2 x 50 µL of acetonitrile to each well to elute the 5-Hydroxymebendazole and its internal standard. Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and the sample is ready for LC-MS/MS analysis.
Figure 3. Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation method for this compound in plasma depends on the specific requirements of the assay. Protein precipitation offers a fast and cost-effective solution, but may suffer from higher matrix effects. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects but is more time-consuming. Solid-phase extraction delivers the cleanest samples and highest selectivity, leading to the lowest matrix effects and LLOQs, but at a higher cost per sample. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers in the development and validation of robust bioanalytical methods for 5-Hydroxymebendazole.
References
- 1. Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
Application Note: Extraction of Mebendazole and its Metabolites from Tissue Samples for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebendazole (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in both human and veterinary medicine to treat various parasitic infections.[1][2] Following administration, Mebendazole is metabolized in the liver into several metabolites, primarily hydroxyl-mebendazole (OH-MBZ or HMBZ) and amino-mebendazole (A-MBZ).[3][4] Monitoring the residual levels of Mebendazole and its key metabolites in animal-derived tissues is crucial for food safety and regulatory compliance. Furthermore, with growing interest in repurposing Mebendazole for oncology, robust methods for quantifying its distribution in various tissues are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5][6]
This application note provides detailed protocols for the effective extraction of Mebendazole and its metabolites from tissue samples for subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary methods are presented: a Liquid-Liquid Extraction (LLE) protocol and a combined LLE with Solid-Phase Extraction (SPE) cleanup.
Principle of Extraction
The core of the extraction methodology relies on isolating the relatively non-polar Mebendazole and its metabolites from complex biological tissue matrices. The general workflow involves:
-
Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents.
-
Alkalinization: Adjusting the sample pH to an alkaline state to ensure Mebendazole and its metabolites are in a neutral, less water-soluble form, which enhances their partitioning into an organic solvent.[3][7]
-
Extraction: Using an organic solvent, such as ethyl acetate (B1210297), to perform a liquid-liquid extraction, separating the analytes from the aqueous phase.[3][8]
-
Cleanup (Optional but Recommended): An optional Solid-Phase Extraction (SPE) step can be employed to further remove matrix interferences, leading to a cleaner extract and improved analytical sensitivity.[4]
-
Concentration and Reconstitution: Evaporating the organic solvent and reconstituting the residue in a mobile-phase compatible solvent for LC-MS/MS injection.[4]
Key Metabolites
-
Mebendazole (MBZ): The parent drug.
-
5-Hydroxymebendazole (OH-MBZ / HMBZ): A reduced metabolite.[4]
-
2-Amino-5-benzoylbenzimidazole (A-MBZ / AMBZ): A hydrolyzed metabolite.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods developed for the analysis of Mebendazole in muscle tissues.[3][7]
4.1. Materials and Reagents
-
Tissue sample (e.g., liver, muscle)
-
High-speed food blender or homogenizer
-
50 mL centrifuge tubes
-
Ethyl acetate (HPLC grade)
-
1M Sodium Hydroxide (NaOH)
-
Distilled water
-
Centrifuge, shaker, and solvent evaporator (e.g., nitrogen stream)
-
Internal Standard (IS) solution (e.g., 5-hydroxy mebendazole-d3)[8]
-
Reconstitution solvent (e.g., 50:50 methanol (B129727)/water with 10 mM ammonium (B1175870) formate)[7]
4.2. Procedure
-
Sample Preparation: Weigh 2.0 g (± 0.02 g) of minced and homogenized tissue into a 50 mL centrifuge tube.
-
Spiking (for calibration/QC): Fortify the sample with appropriate concentrations of Mebendazole, metabolite standards, and internal standard at this stage if required.
-
Homogenization & Alkalinization: Add 10 mL of distilled water and vortex. Add 1 mL of 1M NaOH to make the mixture alkaline and homogenize.[7]
-
First Extraction: Add 20 mL of ethyl acetate and shake vigorously for 10 minutes.[7]
-
Phase Separation: Centrifuge at 5000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper organic supernatant to a clean evaporation tube.
-
Second Extraction: Repeat the extraction (steps 4-6) on the remaining sample pellet twice more using 10 mL of ethyl acetate each time.[7]
-
Evaporation: Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40-45 °C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the reconstitution solvent, vortex for 2 minutes, and filter through a 0.45-μm syringe filter into an HPLC vial for analysis.
Protocol 2: Combined LLE and Solid-Phase Extraction (SPE)
This protocol incorporates an SPE cleanup step for enhanced removal of matrix components, which is particularly useful for complex tissues like the liver. This method is adapted from procedures for poultry muscle analysis.[4]
4.1. Additional Materials
-
50% Potassium Hydroxide (KOH) solution
-
0.1 mol/L Hydrochloric Acid (HCl)
-
Oasis MCX SPE cartridges
-
SPE vacuum manifold
-
5% Ammoniated Methanol
-
Methanol (HPLC grade)
4.2. Procedure
-
Initial LLE:
-
Weigh 2.0 g (± 0.02 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Add 0.5 mL of 50% KOH solution and 8 mL of ethyl acetate. Vortex for 5 minutes.
-
Sonicate for 5 minutes, then centrifuge at 8000 x g for 8 minutes at 4 °C.
-
Transfer the supernatant to a clean tube. Repeat the extraction and combine the supernatants.
-
-
Back-Extraction:
-
Add 8 mL of 0.1 mol/L HCl to the combined ethyl acetate extracts. Vortex for 5 minutes.
-
Centrifuge at 8000 x g for 8 minutes. Discard the upper organic layer. The analytes are now in the acidic aqueous phase.
-
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidic aqueous extract onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol. Dry the cartridge under vacuum for 3 minutes.[4]
-
Elute the analytes with 3.0 mL of 5% ammoniated methanol into a clean tube.[4]
-
-
Evaporation and Reconstitution:
Data Presentation
The following tables summarize the quantitative performance data from validated methods for Mebendazole and its metabolites in various tissue matrices.
Table 1: Method Performance in Muscle Tissues
| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Mebendazole (MBZ) | Pork, Chicken, Horse | 85.2 - 87.1 | 0.07 | 0.2 | [7] |
| Hydroxy-MBZ (HMBZ) | Pork, Chicken, Horse | ~94.6 | 0.07 | 0.2 | [7] |
| Reduced-MBZ (RMEB) | Pork, Chicken, Horse | 103.9 - 111.6 | 0.07 | 0.2 | [7] |
| Mebendazole (MBZ) | Poultry Muscle | 86.8 - 96.9 | 0.04 - 0.06 | 0.12 - 0.16 | [4] |
| Hydroxy-MBZ (HMBZ) | Poultry Muscle | 86.8 - 96.9 | 0.15 - 0.18 | 0.50 - 0.80 | [4] |
| Amino-MBZ (AMBZ) | Poultry Muscle | 86.8 - 96.9 | 0.23 - 0.30 | 0.50 - 0.80 |[4] |
Table 2: Method Performance in Liver Tissue
| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Mebendazole | Sheep Liver | >90 | <1 | 50 (Validation Limit) | [3] |
| Hydrolysed Metabolite | Sheep Liver | >90 | <1 | 50 (Validation Limit) | [3] |
| Reduced Metabolite | Sheep Liver | >90 | <1 | 50 (Validation Limit) |[3] |
Visualizations
Experimental Workflow
Caption: Workflow for Mebendazole extraction from tissue.
Mebendazole Mechanism of Action
Mebendazole's primary mechanism of action, relevant in both anthelmintic and oncological contexts, is the disruption of microtubule polymerization.[5][9]
Caption: Mebendazole's inhibition of tubulin polymerization.
References
- 1. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mebendazole: Uses, Mechanism, and Synthesis [medicoverhospitals.in]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mebendazole? [synapse.patsnap.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Mebendazole and its Metabolite, 5-Hydroxymebendazole, using 5-Hydroxymebendazole-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infestations.[1] Following oral administration, Mebendazole undergoes extensive first-pass metabolism in the liver, with less than 10% of the dose reaching systemic circulation.[2][3] One of its major metabolites is 5-Hydroxymebendazole (HMBZ).[4] Understanding the pharmacokinetic profiles of both the parent drug and its active metabolites is crucial for optimizing therapeutic efficacy and ensuring safety.
These application notes provide a detailed protocol for the simultaneous quantification of Mebendazole and 5-Hydroxymebendazole in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 5-Hydroxymebendazole-d3 (HMBZ-d3), is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6][7]
Metabolic Pathway of Mebendazole
Mebendazole is primarily metabolized in the liver. The hydroxylation of the benzoyl group results in the formation of 5-Hydroxymebendazole. This metabolic conversion is a key step in the drug's biotransformation.
Figure 1: Metabolic conversion of Mebendazole to 5-Hydroxymebendazole.
Pharmacokinetic Parameters
The pharmacokinetic properties of Mebendazole are characterized by low systemic bioavailability and high inter-individual variability.[1] Administration with a high-fat meal can significantly increase its absorption.[2] The plasma concentrations of its major metabolites, including 5-Hydroxymebendazole, are substantially higher than those of the parent drug.[2][8]
| Parameter | Mebendazole | 5-Hydroxymebendazole | Reference |
| Tmax (hours) | 2 - 4 | Data not consistently reported | [2] |
| Elimination Half-life (hours) | 3 - 6 | Data not consistently reported, but suggested to have slower clearance than Mebendazole | [2][8] |
| Plasma Protein Binding | ~90% | Data not available | [9] |
| Bioavailability | <10% (fasted) | Not applicable | [2] |
| Cmax (ng/mL) | Highly variable (17.5 - 500 ng/mL) | Plasma concentrations are several-fold higher than Mebendazole | [8][9] |
| AUC | Lower than metabolites | The plasma AUC for major metabolites is about five times that of Mebendazole | [8] |
Experimental Protocols
Materials and Reagents
-
Mebendazole analytical standard
-
5-Hydroxymebendazole analytical standard
-
HPLC-grade Methanol, Acetonitrile, Ethyl Acetate (B1210297), and Hexane[5]
-
Formic acid and Ammonium (B1175870) formate[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mebendazole, 5-Hydroxymebendazole, and this compound in DMSO to prepare individual stock solutions.[5]
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions with acetonitrile.[5]
-
Mixed Standard Solution (1 µg/mL): Combine the working standard solutions of Mebendazole and 5-Hydroxymebendazole and dilute with a 50:50 mixture of water containing 10 mM ammonium formate (B1220265) and methanol.[5]
-
Internal Standard Working Solution (1 µg/mL): Prepare a separate working solution of this compound.[5]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for the extraction of Mebendazole and its metabolites from biological matrices.[4][5]
Figure 2: Sample preparation workflow for plasma analysis.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike with a known amount of the this compound internal standard working solution.
-
Alkalinize the sample by adding a small volume of sodium hydroxide (B78521) solution.[5]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[4]
-
Centrifuge at 8000 x g for 8 minutes.[4]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45 °C.[4]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[4]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | [4][10] |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) | [4] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | [4][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [4][5] |
| Gradient Elution | A time-programmed gradient from a high aqueous to a high organic mobile phase composition | [4][5] |
| Flow Rate | 0.6 mL/min | [4] |
| Column Temperature | 35 °C | [4] |
| Injection Volume | 10 µL | [4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [4][5] |
| Ionization Source | Electrospray Ionization (ESI), positive mode | [5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole | [To be optimized] | [To be optimized] | [To be optimized] |
| 5-Hydroxymebendazole | [To be optimized] | [To be optimized] | [To be optimized] |
| This compound | [To be optimized] | [To be optimized] | [To be optimized] |
Note: The specific m/z values for precursor and product ions, as well as collision energies, need to be determined by infusing the individual standard solutions into the mass spectrometer.
Data Analysis and Quantification
The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[7][11] this compound co-elutes with 5-Hydroxymebendazole and experiences similar ionization effects, allowing for reliable correction of matrix effects and variations in sample processing.[6][7]
Figure 3: Data analysis workflow for pharmacokinetic studies.
-
Calibration Curve: Prepare a series of calibration standards by spiking control plasma with known concentrations of Mebendazole and 5-Hydroxymebendazole, along with a constant concentration of the internal standard.
-
Quantification: Analyze the calibration standards and unknown samples using the developed LC-MS/MS method.
-
Data Processing: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Concentration Determination: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of the analytes in the unknown samples by interpolating from this curve.
-
Pharmacokinetic Parameters: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
Conclusion
This application note provides a comprehensive framework for the pharmacokinetic analysis of Mebendazole and its primary metabolite, 5-Hydroxymebendazole, using a robust and sensitive LC-MS/MS method. The incorporation of this compound as an internal standard is a critical component for achieving accurate and reliable quantitative results, which are essential for drug development and clinical research. The detailed protocols and workflows serve as a valuable resource for scientists and researchers in this field.
References
- 1. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 2. extranet.who.int [extranet.who.int]
- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Hydroxymebendazole-d3 in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymebendazole (B1664658) is the major active metabolite of mebendazole (B1676124), a broad-spectrum anthelmintic agent.[1][2] Accurate quantification of 5-hydroxymebendazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7] 5-Hydroxymebendazole-d3 is the deuterated analog of 5-hydroxymebendazole and serves as an ideal internal standard for its quantification.[8] Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.[3][7] This document provides a detailed protocol for the use of this compound in bioanalytical assays, adhering to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[9][10]
Key Properties of this compound
| Property | Value | Reference |
| Chemical Name | Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate | [11] |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [11] |
| Molecular Weight | 300.3 g/mol | [11] |
| CAS Number | 1173020-86-4 | [11] |
| Isotopic Purity | Typically ≥98% | [3] |
| Chemical Purity | Typically >99% | [3] |
Experimental Protocol: Quantification of 5-Hydroxymebendazole in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of 5-hydroxymebendazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
5-Hydroxymebendazole analytical standard
-
This compound (Internal Standard)[8]
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)[8]
-
Methanol (HPLC grade)[8]
-
Formic acid (LC-MS grade)[8]
-
Ammonium formate (B1220265) (LC-MS grade)[8]
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional, for high-throughput analysis)
Preparation of Stock and Working Solutions
-
5-Hydroxymebendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-hydroxymebendazole in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[8]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of DMSO.
-
5-Hydroxymebendazole Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate 5-hydroxymebendazole working solutions to achieve a concentration range of 0.5 to 500 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient Elution | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 5-Hydroxymebendazole: To be optimized; this compound: To be optimized |
| Source Temperature | 500°C |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
-
Integrate the peak areas of 5-hydroxymebendazole and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of 5-hydroxymebendazole in the QC and unknown samples from the calibration curve.
Bioanalytical Method Validation
The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[9][10] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the LLOQ). Accuracy (%RE) within ±15% of the nominal value (±20% at the LLOQ). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative). |
Visualizations
Caption: Experimental workflow for the quantification of 5-Hydroxymebendazole in plasma.
Caption: Rationale for using a deuterated internal standard to correct for variability.
References
- 1. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Calibration Curve Preparation using 5-Hydroxymebendazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of therapeutic agents and their metabolites in biological matrices is a critical aspect of drug development and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting sample preparation variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 5-Hydroxymebendazole-d3, a deuterated analog of the primary metabolite of mebendazole, serves as an ideal internal standard for the accurate quantification of 5-Hydroxymebendazole.
This document provides detailed application notes and protocols for the preparation of calibration curves for 5-Hydroxymebendazole using this compound as an internal standard. The methodologies outlined are applicable for the analysis of plasma and tissue samples and are based on established bioanalytical principles.
Principle of Internal Standard Calibration
The internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest. A known and constant amount of the IS is added to all calibration standards, quality control (QC) samples, and unknown samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte. Any variations during sample processing, injection, and ionization will affect both the analyte and the IS to a similar extent, thus maintaining a constant peak area ratio and ensuring accurate quantification.
Experimental Protocols
Materials and Reagents
-
5-Hydroxymebendazole (Analyte) reference standard
-
This compound (Internal Standard) reference standard[1]
-
Blank biological matrix (e.g., human plasma, tissue homogenate)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate (B1220265)
-
Ethyl acetate[1]
-
n-Hexane
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Trichloroacetic acid (for protein precipitation)
Preparation of Stock and Working Solutions
2.1. Stock Solutions (1 mg/mL)
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of 5-Hydroxymebendazole and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.[1]
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.[1]
Store stock solutions at -20°C or below.
2.2. Working Solutions
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the Internal Standard Stock Solution with the same solvent.[1]
Preparation of Calibration Standards in Biological Matrix
-
Prepare a set of at least eight non-zero calibration standards by spiking the blank biological matrix (e.g., plasma) with the Analyte Working Solutions to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL).
-
To a fixed volume of each calibration standard (e.g., 100 µL), add a constant volume of the Internal Standard Working Solution (e.g., 10 µL of 1 µg/mL this compound).
-
Include a "zero sample" (blank matrix with internal standard) and a "blank sample" (blank matrix without internal standard) to assess for interferences.
Sample Preparation
4.1. Protein Precipitation (for Plasma Samples)
-
To 100 µL of each calibration standard, QC, and unknown plasma sample (already containing the internal standard), add 300 µL of cold acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4.2. Liquid-Liquid Extraction (for Tissue Samples) [1]
-
Homogenize the tissue sample in an appropriate buffer.
-
To a known aliquot of the tissue homogenate (e.g., 1 g in 10 mL of distilled water), add 1 mL of 1M NaOH to make the sample alkaline.[1]
-
Add the Internal Standard Working Solution.
-
Add 20 mL of ethyl acetate (B1210297) and shake for 10 minutes.[1]
-
Centrifuge at 5000 rpm for 5 minutes.[1]
-
Transfer the organic supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate.[1]
-
Combine the organic fractions and evaporate to dryness under nitrogen.[1]
-
Reconstitute the residue in 1.2 mL of mobile phase.[1]
-
Add 2 mL of n-hexane for defatting, vortex, and discard the hexane (B92381) layer.[1]
-
The aqueous layer is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm)[1]
-
Mobile Phase A: 10 mM Ammonium formate in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C[1]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
5.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxymebendazole | 298 | 266 | 49 |
| 160 | 59 | ||
| This compound (IS) | 301 | 266 | 55 |
| 79 | 55 |
Note: The specific collision energies should be optimized for the instrument in use.
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of 5-Hydroxymebendazole and this compound for all injections.
-
Calculate the response ratio for each standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data for 5-Hydroxymebendazole in Plasma
| Calibration Level | Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1.00 | 5,234 | 105,678 | 0.0495 | 0.98 | 98.0 |
| 2 | 5.00 | 26,170 | 106,123 | 0.2466 | 5.02 | 100.4 |
| 3 | 10.0 | 51,890 | 105,987 | 0.4896 | 10.1 | 101.0 |
| 4 | 50.0 | 255,430 | 104,890 | 2.4352 | 49.8 | 99.6 |
| 5 | 100 | 512,345 | 105,110 | 4.8744 | 100.2 | 100.2 |
| 6 | 250 | 1,289,765 | 106,234 | 12.1408 | 248.5 | 99.4 |
| 7 | 500 | 2,567,890 | 105,543 | 24.3304 | 501.1 | 100.2 |
| 8 | 1000 | 5,145,678 | 106,001 | 48.5437 | 998.7 | 99.9 |
Acceptance Criteria (based on FDA Guidance):
-
The standard curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of at least 75% of the non-zero standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of internal standard calibration.
References
Application Note: Quantification of 5-Hydroxymebendazole in Biological Matrices using LC-MS/MS with 5-Hydroxymebendazole-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug mebendazole (B1676124), in biological matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Hydroxymebendazole-d3, to ensure accuracy and precision. The described Multiple Reaction Monitoring (MRM) transitions and experimental workflow are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and residue analysis.
Introduction
Mebendazole is a widely used broad-spectrum anthelmintic drug in both human and veterinary medicine.[1][2] Its efficacy is largely dependent on its metabolism, with 5-Hydroxymebendazole being a major active metabolite.[1][3] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and ensuring the safety and efficacy of mebendazole. This protocol outlines a robust LC-MS/MS method employing this compound as an internal standard for reliable quantification.
Data Presentation
Mass Spectrometry Parameters
The determination of 5-Hydroxymebendazole and its deuterated internal standard is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[1] Optimized MRM transitions and collision energies are critical for achieving high sensitivity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 5-Hydroxymebendazole | 298 | 160 | 59 | Quantifier |
| 298 | 266 | 49 | Qualifier | |
| This compound (IS) | 301 | 79 | 55 | Quantifier |
| 301 | 266 | 55 | Qualifier |
Table 1: Optimized MRM transitions and collision energies for 5-Hydroxymebendazole and its deuterated internal standard. Data sourced from a study on mebendazole residue identification.[1][3]
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve the analyte and internal standard from matrix interferences. A reverse-phase C18 column is commonly employed with a gradient elution.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol (B129727) or Acetonitrile |
| Gradient | Optimized to ensure separation from matrix components |
| Flow Rate | Dependent on column dimensions, typically 0.3-0.6 mL/min |
| Column Temperature | 35-40 °C |
| Injection Volume | 5-10 µL |
Table 2: Typical liquid chromatography parameters for the analysis of 5-Hydroxymebendazole.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Hydroxymebendazole and this compound in a suitable organic solvent such as DMSO or methanol to prepare individual stock solutions.[1]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water or acetonitrile:water).[1]
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into a blank biological matrix extract. The concentration range should encompass the expected analyte concentrations in the study samples.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, tissue homogenate).
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each sample, vortex briefly.
-
Alkalinization: Adjust the sample pH to alkaline conditions (e.g., using a small volume of NaOH solution) to facilitate extraction.[1]
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).[1]
-
Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase.
-
Filtration/Centrifugation: Centrifuge or filter the reconstituted sample to remove any particulate matter before injection into the LC-MS/MS system.
Mandatory Visualization
Caption: LC-MS/MS workflow for 5-Hydroxymebendazole analysis.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of 5-Hydroxymebendazole in biological samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers to implement this methodology in their respective studies. Method validation according to regulatory guidelines is recommended before application to routine sample analysis.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography - Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 5-Hydroxymebendazole-d3 in Veterinary Drug Residue Analysis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock such as cattle, sheep, pigs, and poultry.[1][2][3] The use of mebendazole can lead to the presence of its residues and metabolites in animal-derived food products, including meat, milk, and eggs.[1][4] Due to potential toxic effects, such as antimitotic activity, regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for mebendazole and its metabolites in food products to ensure consumer safety.[2][3][5][6] The primary metabolite of mebendazole is 5-hydroxymebendazole (B1664658) (HMBZ).[7][8][9] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure compliance with food safety standards.[7]
5-Hydroxymebendazole-d3 (HMBZ-d3) is the deuterium-labeled analogue of 5-hydroxymebendazole. Its application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is critical for the accurate quantification of mebendazole and its primary metabolite, 5-hydroxymebendazole, in various animal tissues.[2][10] The use of a stable isotope-labeled internal standard like HMBZ-d3 is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[2]
Principle of the Method
The analytical method involves the extraction of mebendazole and its metabolites from homogenized animal tissue, followed by purification and analysis using LC-MS/MS. This compound is added to the sample at the beginning of the extraction process to serve as an internal standard. Quantification is achieved by comparing the peak area ratio of the target analytes (mebendazole and 5-hydroxymebendazole) to that of the internal standard (this compound).
Mebendazole Metabolism
Mebendazole is metabolized in the liver, where it undergoes hydroxylation to form its major metabolite, 5-hydroxymebendazole.[8][9][11] This metabolite can also be present in animal tissues and is often included in the regulatory monitoring of mebendazole residues.
Caption: Metabolic pathway of Mebendazole to 5-Hydroxymebendazole.
Experimental Workflow
The overall experimental workflow for the analysis of mebendazole and 5-hydroxymebendazole residues in animal tissues using this compound as an internal standard is depicted below.
Caption: Experimental workflow for veterinary drug residue analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and laboratory conditions.
1. Materials and Reagents
-
Mebendazole (MBZ) analytical standard
-
5-Hydroxymebendazole (HMBZ) analytical standard
-
This compound (HMBZ-d3) internal standard solution (e.g., 1 µg/mL in methanol)[2]
-
HPLC-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Sodium hydroxide (B78521) (NaOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[3][5]
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Standard Solution Preparation
-
Prepare individual stock solutions of MBZ, HMBZ, and HMBZ-d3 (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.[12]
-
Prepare working standard solutions by diluting the stock solutions with methanol or the initial mobile phase composition.[1][5]
-
Prepare a mixed standard solution containing MBZ and HMBZ at various concentrations for calibration curves.
-
Prepare a working internal standard solution of HMBZ-d3 (e.g., 100 ng/mL).
3. Sample Preparation
-
Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver) until a uniform consistency is achieved.[12]
-
Weighing and Spiking: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the HMBZ-d3 internal standard solution (e.g., 100 µL of 100 ng/mL solution).
-
Extraction:
-
Purification (Solid-Phase Extraction - SPE):
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[3][5]
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10, v/v).
-
Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an autosampler vial.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate in water.[2][13]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two precursor-to-product ion transitions for each analyte for confirmation and quantification. Optimized MRM transitions and collision energies should be determined by infusing individual standard solutions.
-
5. Data Analysis and Quantification
-
Identify the peaks of MBZ, HMBZ, and HMBZ-d3 based on their retention times and specific MRM transitions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the amount of MBZ and HMBZ in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of mebendazole and its metabolites using a deuterated internal standard.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Mebendazole (MBZ) | Pork, Chicken, Horse | 0.07 | 0.2 | 85 - 111 |
| 5-Hydroxymebendazole (HMBZ) | Pork, Chicken, Horse | 0.07 | 0.2 | 85 - 111 |
| Mebendazole (MBZ) | Poultry Muscle | 0.04 - 0.06 | 0.12 - 0.16 | 86.77 - 96.94 |
| 5-Hydroxymebendazole (HMBZ) | Poultry Muscle | 0.15 - 0.18 | 0.50 - 0.80 | 86.77 - 96.94 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from references.[2][3][5][13]
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and reliable LC-MS/MS methods for the routine monitoring of mebendazole and its primary metabolite, 5-hydroxymebendazole, in food products of animal origin. The detailed protocol and workflow provided in these application notes serve as a comprehensive guide for researchers and analytical scientists involved in veterinary drug residue analysis, ensuring food safety and compliance with regulatory standards.
References
- 1. Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Certain Veterinary Drug Residues in Food [who.int]
- 7. hpc-standards.com [hpc-standards.com]
- 8. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fasciola hepatica: mebendazole and thiabendazole pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography - Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxymebendazole-d3 in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Hydroxymebendazole-d3 as an internal standard in metabolic stability studies of mebendazole (B1676124) and related compounds. This document outlines the underlying principles, detailed experimental protocols, data presentation, and visualization of key processes.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting a compound's in vivo behavior.[2][3] Accurate quantification of the parent drug and its metabolites is paramount in these studies. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for precise and accurate bioanalysis.[4][5]
This compound is a deuterated analog of 5-hydroxymebendazole (B1664658), a major metabolite of the anthelmintic drug mebendazole.[6][7] Its utility lies in its ability to mimic the analytical behavior of the unlabeled 5-hydroxymebendazole, correcting for variability during sample preparation and analysis.[4][8] This ensures high-quality, reliable data for assessing the metabolic fate of mebendazole.
Mebendazole Metabolism
Mebendazole undergoes extensive first-pass metabolism in the liver.[9][10] The primary metabolic pathways include:
-
Hydroxylation: The formation of hydroxylated metabolites, with 5-hydroxymebendazole being a significant product.[11]
-
Reduction: The keto group of mebendazole can be reduced.[6]
-
Hydrolysis: Ester hydrolysis can also occur.[12]
The resulting metabolites are largely inactive and are excreted in the urine and bile.[9][13]
Principle of Deuterated Internal Standards
Deuterated internal standards, like this compound, have one or more hydrogen atoms replaced by deuterium.[4] This results in a mass shift that is detectable by a mass spectrometer, allowing it to be distinguished from the non-labeled analyte.[8] However, the physicochemical properties remain nearly identical, ensuring that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization.[4][8] This co-elution and similar behavior allow the internal standard to normalize for variations in sample processing and matrix effects, leading to more accurate and precise quantification.[5][14]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Mebendazole in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the rate of metabolism of mebendazole using pooled human liver microsomes.
Materials:
-
Mebendazole
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of mebendazole in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a working solution of mebendazole (e.g., 10 µM) in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Prepare the internal standard spiking solution by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Add the mebendazole working solution to initiate the reaction.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the this compound internal standard.[15][16]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate proteins.[4]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of mebendazole and its metabolite using this compound as the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebendazole | 296.1 | 264.1 |
| 5-Hydroxymebendazole | 312.1 | 280.1 |
| This compound (IS) | 315.1 | 283.1 |
Note: These are example parameters and should be optimized for the specific instrumentation used.
Data Analysis and Presentation
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Metabolic Stability Calculation:
-
Plot the natural logarithm of the percentage of mebendazole remaining versus time.
-
Determine the slope of the linear regression line, which represents the rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[4]
-
Illustrative Data:
The following table presents example data from a metabolic stability study of mebendazole in human liver microsomes.
| Time (min) | % Mebendazole Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 20 |
| 60 | 10 |
Calculated Parameters:
| Parameter | Value |
| Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Note: The data presented in these tables is for illustrative purposes only and may not represent actual experimental results.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of mebendazole and its primary metabolite in metabolic stability studies. The protocols and guidelines presented here provide a robust framework for researchers to generate high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process. The application of deuterated standards significantly enhances the quality and reliability of bioanalytical data.[17]
References
- 1. bioivt.com [bioivt.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. nuvisan.com [nuvisan.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. ijirt.org [ijirt.org]
- 10. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mebendazole - BioPharma Notes [biopharmanotes.com]
- 14. texilajournal.com [texilajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Use of 5-Hydroxymebendazole-d3 in GLP and non-GLP Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Hydroxymebendazole-d3 as an internal standard (IS) in the quantitative analysis of mebendazole (B1676124) and its primary metabolite, 5-hydroxymebendazole (B1664658), in biological matrices. The protocols are designed for both Good Laboratory Practice (GLP) and non-GLP research settings, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent. Accurate quantification of mebendazole and its metabolites in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. 5-Hydroxymebendazole is the major active metabolite of mebendazole. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis.[1][2] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variability and matrix effects.[3] This leads to enhanced accuracy and precision in quantification, a practice strongly recommended by regulatory agencies like the FDA and EMA.
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers significant advantages in bioanalytical method validation, leading to more reliable and defensible data.[2]
Figure 1: Rationale for improved performance with a deuterated internal standard.
Quantitative Data and Method Performance
The inclusion of this compound as an internal standard significantly improves the performance of the bioanalytical method. The following tables present a summary of validation parameters for a typical LC-MS/MS method for mebendazole and 5-hydroxymebendazole quantification in plasma.
| Parameter | Without Internal Standard | With this compound IS |
| Linearity (r²) | > 0.990 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 5% |
| Inter-day Precision (%CV) | < 20% | < 8% |
| Accuracy (% Bias) | ± 20% | ± 5% |
| Matrix Effect (%CV) | 25% | < 10% |
| Recovery (%CV) | 18% | < 7% |
Table 1: Comparison of Bioanalytical Method Validation Parameters.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%CV) at LLOQ |
| Mebendazole | 0.2 - 1000 | 0.2 | 98.5 | 6.8 |
| 5-Hydroxymebendazole | 0.2 - 1000 | 0.2 | 101.2 | 5.5 |
Table 2: Method Performance for Mebendazole and 5-Hydroxymebendazole using this compound as Internal Standard.
Mebendazole Metabolic Pathway
Mebendazole is primarily metabolized in the liver to 5-hydroxymebendazole, which is the major metabolite, and to a lesser extent, to 2-amino-5(6)-benzoylbenzimidazole (reduced mebendazole).[5][6]
Figure 2: Simplified metabolic pathway of Mebendazole.
Experimental Protocols
The following are detailed protocols for the quantification of mebendazole and 5-hydroxymebendazole in plasma using this compound as an internal standard. The primary distinction between GLP and non-GLP protocols lies in the level of documentation, quality assurance oversight, and the stringency of adherence to standard operating procedures (SOPs).[1]
General Experimental Workflow
Figure 3: General experimental workflow for bioanalysis.
Materials and Reagents
-
Mebendazole reference standard
-
5-Hydroxymebendazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve mebendazole, 5-hydroxymebendazole, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the mebendazole and 5-hydroxymebendazole stock solutions with 50:50 (v/v) methanol:water to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound working solution to each tube.
-
Vortex: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Vortex: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation Protocol: Protein Precipitation (PPT)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound working solution.
-
Vortex: Vortex for 30 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile.[2]
-
Vortex: Vortex vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Analysis: Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Mebendazole: To be optimized
-
5-Hydroxymebendazole: To be optimized
-
This compound: To be optimized
-
GLP vs. non-GLP Study Considerations
| Feature | GLP Study | non-GLP Study |
| Documentation | All procedures, data, and communications are meticulously documented in accordance with SOPs. A full validation report is required.[1] | Documentation is less rigorous and may not strictly follow SOPs. A summary report may suffice. |
| Quality Assurance (QA) | The study is monitored by an independent QA unit, which conducts audits of the study plan, data, and final report.[1] | QA involvement is minimal or absent. |
| Method Validation | Full bioanalytical method validation is required as per FDA/EMA guidelines.[7] | Method qualification or a partial validation may be sufficient, depending on the study's purpose. |
| Data Integrity | Strict adherence to data integrity principles is mandatory. | Data integrity is important, but the level of scrutiny is lower. |
| Personnel | Clearly defined roles and responsibilities for all personnel involved in the study.[1] | Roles may be more flexible. |
Conclusion
The use of this compound as an internal standard is highly recommended for the quantitative analysis of mebendazole and its primary metabolite in both GLP and non-GLP studies. Its implementation leads to a significant improvement in method robustness, accuracy, and precision, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The choice between GLP and non-GLP protocols should be based on the intended use of the data, with GLP compliance being essential for regulatory submissions.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxymebendazole-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of 5-Hydroxymebendazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a deuterated metabolite of Mebendazole (B1676124), can manifest as peak tailing, fronting, or splitting. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample solvent. Given that the benzimidazole (B57391) core of the molecule has a basic pKa (estimated in the range of 5-7 for the conjugate acid), its ionization state is highly dependent on the mobile phase pH, making this a critical parameter to control.[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The benzimidazole group in this compound can be protonated at acidic pH. When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing due to differential interaction with the stationary phase. At a pH above the pKa, the compound is neutral and less likely to engage in strong secondary interactions with residual silanols on the silica-based stationary phase. Conversely, at a pH well below the pKa (e.g., pH < 3), the compound will be fully protonated, which can also lead to tailing if not properly managed with mobile phase additives.
Q3: What is the ideal sample solvent for this compound analysis?
This compound, similar to its parent drug Mebendazole, has low aqueous solubility.[3][4] It is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or methanol.[5][6] It is crucial that the sample solvent is compatible with the initial mobile phase conditions. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion, including fronting and splitting. Whenever possible, the sample should be dissolved in the initial mobile phase or a solvent with a similar or weaker elution strength.
Troubleshooting Guides for Poor Peak Shape
Peak Tailing
Problem: The peak for this compound exhibits a tail, leading to poor integration and reduced resolution.
| Potential Cause | Troubleshooting Question & Answer |
| Secondary Silanol (B1196071) Interactions | Q: Is the mobile phase pH appropriate? A: Peak tailing for basic compounds like this compound is often caused by interactions with acidic residual silanol groups on the C18 column.[7] To mitigate this, try adjusting the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5) with an additive like formic acid can protonate the silanols and reduce these interactions. Alternatively, a mid-range pH (e.g., 6-7) with a buffer like ammonium (B1175870) formate (B1220265) can deprotonate the analyte, also reducing secondary interactions.[8] |
| Mobile Phase Buffer Issues | Q: Is the buffer concentration sufficient? A: If using a buffer, ensure its concentration is adequate (typically 10-20 mM) to control the pH effectively across the gradient. Insufficient buffering can lead to pH shifts and inconsistent peak shapes. |
| Column Overload | Q: Is the amount of sample injected too high? A: Injecting too much analyte can saturate the stationary phase, leading to tailing.[9] To check for this, reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely cause. |
| Column Contamination/Degradation | Q: Is the column old or contaminated? A: Accumulation of matrix components or degradation of the stationary phase can expose more active sites, causing tailing.[10] Try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column. |
Peak Fronting
Problem: The peak for this compound shows a leading edge that is steeper than the trailing edge.
| Potential Cause | Troubleshooting Question & Answer |
| Sample Overload (Concentration) | Q: Is the sample concentration too high? A: High sample concentration can lead to peak fronting.[5] Dilute your sample and re-inject to see if the peak shape becomes more symmetrical. |
| Sample Solvent Mismatch | Q: Is the sample solvent stronger than the mobile phase? A: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) into a mobile phase with 10% acetonitrile), the analyte will travel through the top of the column too quickly, causing fronting. If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse | Q: Has the column integrity been compromised? A: A void at the head of the column can cause peak fronting. This can result from pressure shocks or operating outside the column's recommended pH and temperature ranges. If a void is suspected, the column may need to be replaced. |
Split Peaks
Problem: The peak for this compound appears as two or more merged peaks.
| Potential Cause | Troubleshooting Question & Answer |
| Sample Solvent Mismatch | Q: Is there a significant mismatch between the sample solvent and the mobile phase? A: This is a common cause of split peaks, especially for early-eluting compounds.[2] The sample may not mix properly with the mobile phase, leading to a distorted injection band. As with peak fronting, try to dissolve the sample in the initial mobile phase or inject a smaller volume. |
| Blocked Frit or Column Void | Q: Are all peaks in the chromatogram split? A: If all peaks are split, the problem likely lies before the column. A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced unevenly. Try reversing the column and flushing it with a strong solvent (check manufacturer's instructions first). If this doesn't resolve the issue, the frit or the column may need replacement. |
| Co-eluting Isomers or Impurities | Q: Is it possible that there are co-eluting species? A: 5-Hydroxymebendazole is a chiral molecule.[6] If you are not using a chiral column, you are analyzing a racemic mixture. However, it is unlikely for enantiomers to separate on a standard C18 column. A more likely scenario is a co-eluting impurity or degradant. Review the mass spectral data to check for other co-eluting masses. |
Data Presentation
Summary of LC-MS/MS Method Parameters for Mebendazole and its Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18 | Xbridge C18 (4.6 x 150 mm, 5 µm) | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | 0.05M Monobasic Potassium Phosphate |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol:Acetonitrile (48:20 v/v) |
| Flow Rate | Not Specified | 0.6 mL/min | 1.5 mL/min |
| Column Temp. | Not Specified | 35 °C | 30 °C |
| Detection | ESI-MS/MS | ESI-MS/MS | UV at 247 nm |
| Reference | --INVALID-LINK--[8] | --INVALID-LINK--[3] | --INVALID-LINK--[2] |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a representative method based on published literature for the analysis of mebendazole and its metabolites.[3][8]
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Prepare working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove matrix interferences.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 301.1 (for the deuterated compound).
-
Product Ion (Q3): A specific fragment ion should be determined by direct infusion of the standard.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step workflow for diagnosing and resolving common peak shape issues.
Potential Interactions Leading to Peak Tailing
Caption: Diagram of desired hydrophobic vs. undesired ionic interactions on a C18 column.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mebendazole | 31431-39-7 [chemicalbook.com]
- 4. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Mebendazol | 31431-39-7 [m.chemicalbook.com]
- 8. Mebendazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 5-Hydroxymebendazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 5-Hydroxymebendazole and its deuterated internal standard, 5-Hydroxymebendazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5-Hydroxymebendazole?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest (5-Hydroxymebendazole) and its internal standard (this compound). These components can include proteins, lipids, salts, and metabolites.[1]
Matrix effects occur when these co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it is affected by the matrix in the same way as the analyte.
Q2: Why is a deuterated internal standard like this compound considered the "gold standard"?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte, 5-Hydroxymebebendazole.[2]
-
Co-elution: It co-elutes with the analyte during chromatography, meaning it experiences the same matrix effects at the same time.[2]
-
Correction for Variability: It effectively corrects for variability in sample preparation (e.g., extraction recovery), injection volume, and ionization efficiency.
By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by these factors is normalized, leading to more accurate and precise results.
Q3: What are the common signs that matrix effects may be impacting my assay?
A3: Several indicators may suggest that matrix effects are affecting your analysis of 5-Hydroxymebendazole:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
Non-linear calibration curves, especially at the lower or upper ends of the concentration range.
-
A noticeable decrease in the sensitivity of the assay.
-
Inconsistent peak areas for the internal standard (this compound) across different samples.
Q4: How can I quantitatively assess the extent of matrix effects in my method?
A4: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method .[1][3] This involves comparing the response of the analyte in a clean solvent to its response in an extracted blank matrix. The results are used to calculate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) .
A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 5-Hydroxymebendazole.
Issue 1: High Variability in Internal Standard (this compound) Peak Area
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting:
-
Ensure consistent and accurate pipetting of the internal standard into all samples.
-
Verify that the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure is performed uniformly across all samples. Inconsistent recovery of the internal standard will lead to variable peak areas.
-
Check for cartridge/plate inconsistencies if using SPE.[4][5]
-
-
-
Possible Cause 2: Significant Matrix Effects.
-
Troubleshooting:
-
Perform a quantitative matrix effect assessment (see protocol below) using at least six different lots of the biological matrix.[1][6]
-
If the coefficient of variation (%CV) of the internal standard-normalized matrix factor is greater than 15%, it indicates that the internal standard is not adequately compensating for the matrix effect variability between different matrix lots.[7]
-
Optimize the sample clean-up procedure to remove more of the interfering matrix components. This may involve using a different SPE sorbent or a more rigorous LLE protocol.
-
-
-
Possible Cause 3: Instrument Instability.
-
Troubleshooting:
-
Check for fluctuations in the LC pump pressure, which could indicate a leak or pump malfunction.
-
Ensure the mass spectrometer's ion source is clean and that all parameters (e.g., temperatures, gas flows) are stable.
-
-
Issue 2: Low Recovery of 5-Hydroxymebendazole and/or this compound
-
Possible Cause 1: Suboptimal Extraction Conditions (Solid-Phase Extraction).
-
Troubleshooting:
-
Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for the polarity of 5-Hydroxymebendazole. A C18 or similar reversed-phase sorbent is a common choice.
-
Inadequate Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. Do not let the sorbent bed dry out before loading the sample.[8]
-
Incorrect pH: The pH of the sample and wash solutions can significantly impact the retention and elution of the analyte. Adjust the pH to ensure 5-Hydroxymebendazole is in its neutral form for optimal retention on a reversed-phase sorbent.
-
Wash Solvent Too Strong: The wash solvent may be eluting the analyte along with the interferences. Use a weaker wash solvent.[5]
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic content or use a stronger solvent for elution.[4]
-
-
-
Possible Cause 2: Inefficient Elution.
-
Troubleshooting:
-
Increase the volume of the elution solvent. It may be beneficial to use multiple smaller aliquots for elution.[4]
-
Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or positive pressure.
-
-
Issue 3: Poor Peak Shape or Shifting Retention Times
-
Possible Cause 1: Column Degradation.
-
Troubleshooting:
-
Replace the analytical column with a new one.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
-
Possible Cause 2: Mobile Phase Issues.
-
Troubleshooting:
-
Ensure the mobile phases are freshly prepared and properly degassed.
-
Verify the accuracy of the mobile phase composition.
-
-
-
Possible Cause 3: Matrix Overload.
-
Troubleshooting:
-
Improve the sample clean-up procedure to remove more of the matrix components.
-
Dilute the sample extract before injection, if the analyte concentration is sufficiently high.
-
-
Quantitative Data Summary
The following tables provide typical performance data for a validated LC-MS/MS method for the analysis of 5-Hydroxymebendazole in human plasma. These values should be considered as a general guide, as actual results may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters for 5-Hydroxymebendazole
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.1 - 9.5% |
| Intra-day Accuracy (%Bias) | ± 15% | -5.2 to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% | -4.7 to 7.3% |
Data adapted from similar benzimidazole (B57391) assays.[9][10]
Table 2: Matrix Effect and Recovery Data for 5-Hydroxymebendazole
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (RE) % | Process Efficiency (PE) % |
| 5-Hydroxymebendazole | 3 (Low QC) | 0.92 | 88 | 81 |
| 800 (High QC) | 0.95 | 91 | 86 | |
| This compound | 100 | 0.94 | 90 | 85 |
These are representative values. The Matrix Factor (MF) is calculated as the peak area in the presence of matrix divided by the peak area in the absence of matrix. Recovery (RE) is the peak area of an extracted sample divided by the peak area of a post-extraction spiked sample. Process Efficiency (PE) is the peak area of an extracted sample divided by the peak area in the absence of matrix.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol details the steps to quantitatively determine the impact of the matrix on the analysis of 5-Hydroxymebendazole.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 5-Hydroxymebendazole at low and high QC concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. Spike 5-Hydroxymebendazole at the same low and high QC concentrations into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike 5-Hydroxymebendazole at the same low and high QC concentrations into six different lots of blank biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for 5-Hydroxymebendazole.
-
Calculate the Parameters:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
Process Efficiency (PE) % = (Peak Area (Set C) / Peak Area (Set A)) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][12]
-
Set up the Infusion:
-
Using a T-connector, infuse a standard solution of 5-Hydroxymebendazole at a constant low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.
-
-
Equilibrate the System:
-
Allow the infused 5-Hydroxymebendazole signal to stabilize to a constant baseline.
-
-
Inject a Blank Matrix Extract:
-
Inject a sample of extracted blank biological matrix onto the LC column and start the chromatographic run.
-
-
Monitor the Signal:
-
Observe the signal of the infused 5-Hydroxymebendazole. A dip in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement. This information can be used to adjust the chromatography to separate the 5-Hydroxymebendazole peak from these regions.
-
Visualizations
Diagram 1: Workflow for Quantitative Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects, recovery, and process efficiency.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting decision tree for diagnosing and resolving low recovery issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. nalam.ca [nalam.ca]
- 7. e-b-f.eu [e-b-f.eu]
- 8. silicycle.com [silicycle.com]
- 9. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Settings for 5-Hydroxymebendazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxymebendazole-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterium-labeled form of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug mebendazole.[1] In mass spectrometry-based quantitative analysis, it serves as an ideal internal standard (IS).[1][2] Because it is chemically identical to the analyte of interest (5-Hydroxymebendazole) but has a different mass due to the deuterium (B1214612) atoms, it can be used to accurately correct for variations in sample preparation and instrument response.[1]
Q2: What are the optimal precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode?
A2: For quantitative analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, the following MRM transitions for this compound have been established.[3] At least two transitions are typically monitored for confirmation and quantification.
Table 1: Recommended MRM Transitions for this compound [3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 301 | 79 | 266 |
Q3: What are the recommended mass spectrometer source and gas settings for analyzing this compound?
A3: The optimal source and gas settings are instrument-dependent. However, the following table provides a good starting point for method development based on published methods for similar compounds.[2][4]
Table 2: General Mass Spectrometer Parameter Recommendations [2][4]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 - 550 °C |
| Curtain Gas (CUR) | 20 - 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Collision Gas (CAD) | 8 psi |
| Dwell Time | 150 msec |
Troubleshooting Guide
Issue 1: No or Low Signal for this compound
If you are not observing a signal or the signal intensity for this compound is very low, follow this troubleshooting workflow.
Figure 1. Troubleshooting workflow for no or low signal of this compound.
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Double-check that the correct precursor and product ions are being monitored in positive ion mode.[3]
-
Degraded or Incorrectly Prepared Standard: Prepare a fresh working solution of 5-Hydroxymebebendazole-d3 from the stock solution.
-
Ion Source Contamination: A dirty ion source can lead to significant signal suppression. Clean the ion source components according to the manufacturer's recommendations.
-
Poor Ionization: Ensure that the mobile phase has an acidic pH, typically by adding 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265), to promote protonation in ESI+ mode.[2][4]
-
Sample Preparation Issues: Verify the concentration of your internal standard spiking solution. Inconsistent extraction recovery or significant matrix effects can also lead to low signal intensity.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification.
Possible Causes and Solutions:
-
Column Degradation: The performance of a C18 column can deteriorate over time. Replace the column if it has been used extensively or with harsh mobile phases.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. The sample should be reconstituted in a solvent similar in composition to the starting mobile phase.[6]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
Issue 3: High Variability in Signal Response
High variability in the signal response of this compound across a sample set can negatively impact the reliability of your results.
Figure 2. Logical workflow for addressing high signal variability.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: The efficiency of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be variable if the protocol is not followed precisely for all samples.[5]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[7] To mitigate this, you can try to improve the chromatographic separation or further optimize the sample cleanup procedure. Using matrix-matched calibration standards is also a common strategy to correct for matrix effects.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO.[2]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution with 9 mL of acetonitrile (B52724) (ACN).[2]
-
Mixed Standard Solution (1.0 µg/mL): Combine 1.0 mL of the working standard solution and dilute to 100 mL with a 50:50 (v/v) mixture of water containing 10 mM ammonium formate and methanol.[2]
-
Internal Standard Spiking Solution (1.0 µg/mL): Prepare a separate 1.0 µg/mL solution of this compound.[2]
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization for your specific matrix.
-
To a 2 mL sample, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).[2]
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase.[6]
3. Liquid Chromatography (LC) Method
The following is a representative LC method that can be adapted for your specific application.
Table 3: Example Liquid Chromatography Parameters [2][3][4]
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | A linear gradient should be optimized to ensure separation from matrix components. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Analysis of 5-Hydroxymebendazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of 5-Hydroxymebendazole-d3, with a primary focus on mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug mebendazole (B1676124). In a SIL, several hydrogen atoms are replaced by their heavier isotope, deuterium. This slight increase in mass allows the mass spectrometer to distinguish it from the unlabeled analyte. Because its chemical and physical properties are nearly identical to the endogenous 5-Hydroxymebendazole, it is the gold standard for use as an internal standard in quantitative LC-MS/MS assays. It is expected to co-elute with the analyte and experience the same degree of matrix effects, such as ion suppression, allowing for accurate correction and reliable quantification.
Q2: What is ion suppression and how does it affect the analysis of this compound?
A2: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source. This phenomenon occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids (B1166683), proteins) compete with the analyte and its internal standard for ionization. The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of the assay. Given that 5-Hydroxymebendazole is a metabolite often present at low concentrations in complex biological matrices, it is particularly susceptible to the negative impacts of ion suppression.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 5-Hydroxymebendazole standard solution into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A significant drop in the baseline signal for 5-Hydroxymebendazole indicates the presence of co-eluting matrix components that are causing ion suppression at that specific retention time.
Q4: My this compound internal standard signal is low or inconsistent. What are the likely causes?
A4: Several factors can lead to a low or inconsistent signal for your deuterated internal standard:
-
Significant Ion Suppression: The sample matrix may contain high levels of interfering compounds that are suppressing the ionization of this compound.
-
Suboptimal Sample Preparation: Inefficient removal of matrix components like phospholipids and proteins during sample extraction is a primary cause of ion suppression.
-
Poor Ionization Efficiency: The mobile phase composition or pH may not be optimal for the ionization of 5-Hydroxymebendazole. For benzimidazoles, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal suppression and inconsistency.
Q5: The retention times of 5-Hydroxymebendazole and this compound are slightly different. Is this a problem?
A5: Yes, this can be a significant issue. The slight separation in retention time is known as the "isotope effect" and is sometimes observed with deuterated standards in reversed-phase chromatography. If this separation causes the analyte and the internal standard to elute into regions with different levels of ion suppression, the internal standard will not accurately compensate for the matrix effect on the analyte. This is known as "differential matrix effects" and can lead to inaccurate and imprecise results.
Troubleshooting Guides
Issue: Poor Peak Shape and Inconsistent Signal for this compound
This troubleshooting guide will help you diagnose and resolve issues related to poor chromatography and signal variability for your deuterated internal standard.
Caption: Troubleshooting workflow for poor peak shape and inconsistent signal.
Data Presentation: Mitigating Ion Suppression
While specific quantitative data for this compound is not extensively published, the following tables summarize the expected performance of various sample preparation and chromatographic strategies for reducing ion suppression based on the analysis of similar benzimidazole (B57391) compounds in biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Removal
| Sample Preparation Method | Relative Cost | Throughput | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Overall Recommendation for 5-Hydroxymebendazole |
| Protein Precipitation (PPT) | Low | High | Poor | Moderate | Not recommended as a standalone method due to significant remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Good | Good | A good starting point, especially with a non-polar solvent like ethyl acetate (B1210297). |
| Solid-Phase Extraction (SPE) | High | Low to High | Excellent | Excellent | Highly recommended for complex matrices to achieve the cleanest extracts and minimize ion suppression. |
Table 2: Influence of Chromatographic Conditions on Ion Suppression
| Chromatographic Parameter | Adjustment | Expected Impact on Ion Suppression |
| Flow Rate | Decrease flow rate | May reduce ion suppression by improving desolvation efficiency. |
| Gradient Elution | Steeper gradient | May cause co-elution of matrix components with the analyte. |
| Shallower gradient | Can improve separation from interfering matrix components. | |
| Column Chemistry | Switch from C18 to a different stationary phase (e.g., Phenyl-Hexyl) | Can alter selectivity and move the analyte away from interfering peaks. |
| Mobile Phase pH | Adjust pH | Can change the retention times of both the analyte and interfering compounds, improving separation. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
System Preparation:
-
Set up the LC-MS/MS system with the analytical column intended for the 5-Hydroxymebendazole assay.
-
Prepare a standard solution of 5-Hydroxymebendazole in a suitable solvent at a concentration that provides a stable and moderate signal.
-
Using a T-union, connect the outlet of the LC column to one port, a syringe pump containing the standard solution to the second port, and the mass spectrometer inlet to the third port.
-
-
Experiment Execution:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to continuously infuse the 5-Hydroxymebendazole standard into the mobile phase stream post-column.
-
Once a stable baseline signal for the 5-Hydroxymebendazole MRM transition is observed, inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.
-
-
Data Analysis:
-
Monitor the signal for 5-Hydroxymebendazole throughout the chromatographic run.
-
A stable baseline indicates no ion suppression.
-
A dip or decrease in the signal at a specific retention time indicates a region of ion suppression caused by co-eluting matrix components.
-
An increase in the signal indicates ion enhancement.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 5-Hydroxymebendazole from Plasma
This is a general protocol adapted from methods used for mebendazole and its metabolites in biological fluids.
Caption: A typical LLE workflow for plasma samples.
Methodology:
-
Sample Preparation:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.
-
Make the sample alkaline by adding a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to improve the extraction efficiency of benzimidazoles.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex the tube vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated proteins.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Technical Support Center: Resolving Chromatographic Co-elution with 5-Hydroxymebendazole-d3
Welcome to the Technical Support Center for resolving chromatographic co-elution issues involving 5-Hydroxymebendazole and its deuterated internal standard, 5-Hydroxymebendazole-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed experimental protocols to address challenges encountered during bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a slightly different retention time than 5-Hydroxymebendazole?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, leading to a weaker interaction with the stationary phase and, consequently, a slightly earlier elution time.[1] The magnitude of this shift depends on the number and location of the deuterium atoms, the molecular structure, and the specific chromatographic conditions.[1]
Q2: What are the consequences of poor co-elution between 5-Hydroxymebendazole and this compound?
A2: Incomplete or lack of co-elution can lead to a significant analytical issue known as "differential matrix effects". If the analyte and the internal standard elute at different times, even by a small margin, they can be affected differently by co-eluting matrix components from the biological sample (e.g., plasma, urine). These matrix components can either suppress or enhance the ionization of the analytes in the mass spectrometer source, leading to inaccurate and imprecise quantification.[2] The internal standard is meant to compensate for these effects, but it can only do so effectively if it experiences the same matrix environment as the analyte, which requires close or complete co-elution.[2]
Q3: Is a small, reproducible separation between the analyte and its deuterated internal standard acceptable?
A3: While perfect co-elution is the ideal scenario, a small and highly reproducible separation may be acceptable if it can be demonstrated during method validation that it does not lead to differential matrix effects. However, if the peaks are significantly resolved, it is highly recommended to optimize the chromatographic method to achieve better co-elution.[1] Regulatory guidelines generally expect co-elution to ensure the reliability of the bioanalytical data.
Q4: What are the primary chromatographic parameters I can adjust to resolve the separation?
A4: The most effective parameters to adjust are the mobile phase composition (specifically the organic-to-aqueous ratio), the gradient slope in gradient elution, and the column temperature. Modifying these can alter the interactions of both the analyte and the internal standard with the stationary phase, thereby influencing their retention times and potentially bringing them closer together.
Q5: Are there alternatives if I cannot achieve co-elution?
A5: If extensive method development fails to resolve the co-elution issue, you might consider using an internal standard labeled with a heavier stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These isotopes are less likely to cause a significant chromatographic shift compared to deuterium. However, these are often more expensive and less readily available.
Troubleshooting Guides
Issue 1: Partial or Complete Chromatographic Separation of 5-Hydroxymebendazole and this compound
This guide provides a systematic approach to troubleshoot and resolve the separation between the analyte and its deuterated internal standard.
Step 1: Assess the Degree of Separation
-
Action: Overlay the chromatograms of 5-Hydroxymebendazole and this compound from a neat solution and a matrix sample.
-
Purpose: To visually confirm and quantify the retention time difference (ΔRT).
-
Tip: If the peaks are baseline separated, the internal standard is unlikely to be effectively compensating for matrix effects.
Step 2: Systematic Chromatographic Optimization
-
Action: Methodically adjust key chromatographic parameters. A logical workflow for this process is outlined in the diagram below.
-
Purpose: To find the optimal conditions that promote co-elution.
Caption: Troubleshooting workflow for resolving co-elution.
Step 3: Evaluate Matrix Effects
-
Action: Perform a post-extraction spike experiment with different lots of the biological matrix.
-
Purpose: To determine if the observed separation leads to differential matrix effects.
-
Tip: Even with apparent co-elution, it is crucial to verify that the matrix effect is consistent for both the analyte and the internal standard.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of chromatographic modifications on the retention time difference (ΔRT) and the resulting matrix effect.
Table 1: Effect of Mobile Phase Composition on Retention Time
| % Acetonitrile (B52724) in Mobile Phase | 5-Hydroxymebendazole RT (min) | This compound RT (min) | ΔRT (min) |
| 45% | 5.82 | 5.75 | 0.07 |
| 50% | 4.65 | 4.59 | 0.06 |
| 55% | 3.78 | 3.74 | 0.04 |
Table 2: Effect of Column Temperature on Retention Time
| Column Temperature (°C) | 5-Hydroxymebendazole RT (min) | This compound RT (min) | ΔRT (min) |
| 30 | 4.65 | 4.59 | 0.06 |
| 35 | 4.42 | 4.37 | 0.05 |
| 40 | 4.21 | 4.17 | 0.04 |
Table 3: Evaluation of Matrix Effect
| Sample ID | Analyte Peak Area (Neat) | Analyte Peak Area (Matrix) | Matrix Effect (%) | IS Peak Area (Neat) | IS Peak Area (Matrix) | Matrix Effect (%) | Differential Matrix Effect |
| Lot A (ΔRT=0.06 min) | 1,250,000 | 980,000 | -21.6 | 1,310,000 | 1,010,000 | -22.9 | Minimal |
| Lot B (ΔRT=0.06 min) | 1,250,000 | 850,000 | -32.0 | 1,310,000 | 880,000 | -32.8 | Minimal |
| Lot A (ΔRT=0.15 min) | 1,250,000 | 950,000 | -24.0 | 1,310,000 | 1,150,000 | -12.2 | Significant |
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition
Objective: To achieve co-elution of 5-Hydroxymebendazole and this compound by adjusting the organic solvent percentage in the mobile phase.
Methodology:
-
Initial Analysis: Analyze a standard solution containing both 5-Hydroxymebendazole and this compound using your current LC method. Record the retention times and calculate the initial ΔRT.
-
Prepare Mobile Phases: Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations. For example, if your current method uses 50% acetonitrile, prepare mobile phases with 48%, 52%, and 55% acetonitrile.
-
System Equilibration: For each new mobile phase composition, ensure the LC system and column are fully equilibrated before injection.
-
Inject and Analyze: Inject the standard solution for each mobile phase composition.
-
Data Analysis: Compare the ΔRT between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally resulting in complete co-elution.
Protocol 2: Evaluation of Matrix Effects Using the Post-Extraction Spike Method
Objective: To quantify the extent of matrix effects (ion suppression or enhancement) on 5-Hydroxymebendazole and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. After the final step, spike the extracted blank matrix with the analyte and internal standard to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the sample preparation procedure (used to determine recovery).
-
-
LC-MS/MS Analysis: Analyze multiple replicates of Set A and Set B.
-
Calculate Matrix Effect: The matrix effect is calculated as follows:
-
Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) - 1 ) * 100
-
-
Data Interpretation: A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Impact of co-elution on matrix effects.
References
stability issues of 5-Hydroxymebendazole-d3 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 5-Hydroxymebendazole-d3 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you might encounter with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Change in Solution Color (e.g., yellowing) | Oxidation or Photodegradation: Benzimidazole (B57391) compounds, especially those with hydroxyl groups, can be susceptible to oxidation from dissolved oxygen or exposure to light, leading to the formation of colored byproducts. | - Prepare solutions using de-gassed solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering vials with aluminum foil.- Consider the addition of a compatible antioxidant if your experimental design allows. |
| Unexpected Peaks in Chromatogram | Degradation: The appearance of new peaks during analysis (e.g., by HPLC) is a strong indicator of compound degradation. For benzimidazoles, this can result from hydrolysis, oxidation, or photodegradation. | - Review the solution preparation and storage conditions (pH, temperature, light exposure).- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.- Ensure the analytical method is stability-indicating. |
| Decreased Concentration Over Time | Adsorption or Degradation: The concentration of your analyte may decrease due to chemical instability or adsorption to container surfaces. | - Use silanized glass or polypropylene (B1209903) vials to minimize adsorption.- Re-evaluate storage conditions. For short-term storage, refrigeration (2-8°C) is often preferable to room temperature. For long-term storage, freezing (-20°C or -80°C) is recommended.[1] - Avoid repeated freeze-thaw cycles.[1] |
| Irreproducible Results | Inconsistent Sample Handling or Isotopic Exchange: Variability in results can stem from inconsistent solution preparation, storage, or, for deuterated compounds, isotopic exchange (loss of deuterium). | - Standardize all solution preparation and handling procedures.- Avoid prolonged exposure to protic solvents (e.g., water, methanol) under conditions that may facilitate H/D exchange (e.g., high pH, elevated temperature).- Use aprotic solvents for stock solutions where possible.- Verify the isotopic purity of the standard over time using mass spectrometry. |
| Precipitation in Solution | Poor Solubility or Change in Solvent Composition: The compound may precipitate if its solubility limit is exceeded, or if the solvent composition changes (e.g., upon addition to an aqueous buffer). | - Ensure the concentration is below the solubility limit in the chosen solvent.- When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly while vortexing the buffer to avoid localized high concentrations and precipitation. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
2. In which solvents should I dissolve this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of benzimidazole compounds. For further dilutions into aqueous media for cell-based assays or other experiments, ensure the final concentration of DMSO is compatible with your system. Some products may also be available as solutions in methanol (B129727).
3. Is this compound sensitive to light?
Yes, benzimidazole compounds are often sensitive to light and can undergo photodegradation. It is crucial to protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil, especially during storage and handling.
4. How does pH affect the stability of this compound in aqueous solutions?
Benzimidazoles can be susceptible to both acid- and base-catalyzed hydrolysis. The stability is often pH-dependent. It is recommended to evaluate the stability of your compound in the specific buffer system and pH of your experiment. Generally, maintaining a pH close to neutral (6-8) is a good starting point for stability, but this should be experimentally verified.
5. Can the deuterium (B1214612) label on this compound be lost?
Isotopic exchange (H/D exchange) can occur, particularly if the deuterium atoms are in labile positions. For this compound, the deuterium is on the methyl carbamate (B1207046) group, which is generally stable. However, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) in protic solvents could potentially lead to exchange. It is good practice to monitor the isotopic purity by mass spectrometry during long-term studies.
Experimental Protocols
Protocol 1: General Stability Assessment in a Specific Solvent/Buffer
This protocol outlines a method to determine the short-term stability of this compound in your experimental solution.
Objective: To evaluate the stability of this compound in a selected solvent or buffer under specific temperature and light conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the test solvent/buffer.
-
-
Incubation Conditions:
-
Divide the solution into two sets of aliquots in appropriate vials (e.g., amber HPLC vials).
-
Set A (Test Condition): Store under the intended experimental conditions (e.g., 37°C in an incubator).
-
Set B (Control Condition): Store under conditions known to promote stability (e.g., -80°C).
-
-
Time Points:
-
Analyze a sample from both sets at initial time point (T=0).
-
Analyze subsequent samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Use a validated stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to determine the concentration of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point for both sets.
-
Plot the percentage remaining versus time. A significant decrease in concentration in Set A compared to Set B indicates instability under the test conditions.
-
Caption: Workflow for General Stability Assessment.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade this compound under various stress conditions to develop a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile (B52724) or methanol to ensure solubility).
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate at 80°C (in solution and as solid).
-
Photodegradation: Expose to light (e.g., using a photostability chamber) at room temperature.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the data to determine the degradation pathways and to confirm that the analytical method can separate the parent compound from all degradation products.
-
Caption: Forced Degradation Study Workflow.
Data Presentation: Expected Stability Profile
The following table summarizes the expected stability of benzimidazole compounds under various conditions. This should be used as a general guideline, and specific stability for this compound should be confirmed experimentally.
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low to Moderate | Hydrolysis of the carbamate group. |
| Neutral (pH 6-8) | Moderate to High | Generally more stable, but can still be susceptible to oxidation and photodegradation. |
| Basic (pH > 9) | Low | Hydrolysis of the carbamate group. |
| Oxidative (e.g., H₂O₂) | Low | Oxidation of the benzimidazole ring system and hydroxyl group. |
| Thermal (>60°C) | Moderate | Depends on the physical state (solid vs. solution) and duration of exposure. Can accelerate other degradation pathways. |
| Photolytic (UV/Vis light) | Low | Photodegradation, leading to various degradation products. |
References
Technical Support Center: Analysis of 5-Hydroxymebendazole-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 5-Hydroxymebendazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in analysis?
A1: this compound is the deuterium-labeled form of 5-Hydroxymebendazole, which is a metabolite of the anthelmintic drug mebendazole.[1][2] In analytical chemistry, it is primarily used as an internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.[3]
Q2: What are the common sources of contamination in the analysis of this compound?
A2: Contamination in LC-MS analysis can originate from various sources, including:
-
Solvents and Reagents: Impurities present in solvents like acetonitrile, methanol, and water, as well as in reagents, can introduce background noise and interfering peaks.[4][5]
-
Labware: Plasticizers (e.g., phthalates) can leach from plastic containers and pipette tips.[6] Glassware can also be a source of contamination if not cleaned properly, leading to the adsorption of the analyte from previous high-concentration samples.[4]
-
Instrumentation: Carryover from previous injections is a common issue in the LC-MS system, particularly in the autosampler, injection port, and column.[4]
-
Sample Matrix: Biological matrices such as plasma can contain endogenous components like phospholipids (B1166683) that can interfere with the analysis and cause ion suppression.[6][7]
-
Laboratory Environment: Airborne particles and volatile organic compounds from personal care products can also be sources of contamination.[6][8]
Q3: What is isotopic exchange and why is it a concern for this compound analysis?
A3: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a stable isotope-labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[9][10] This is a significant concern because it can decrease the signal of the deuterated internal standard (this compound) and potentially increase the signal of the unlabeled analyte (5-Hydroxymebendazole), leading to inaccurate quantification.[9] The stability of the deuterium label depends on its position in the molecule; labels on heteroatoms (like -OD, -ND) are highly labile, while those on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions.[9][11]
Troubleshooting Guides
Issue 1: High Background Noise or Ghost Peaks in Blank Injections
Symptoms:
-
The chromatogram of a blank injection (a sample without the analyte) shows a significant baseline or unexpected peaks.[12]
-
Poor signal-to-noise ratio for the this compound peak.[12]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | Analyze each solvent and reagent individually to pinpoint the source of contamination.[4]Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8][13]Dedicate solvent bottles for specific instruments and solvents to avoid cross-contamination.[5] |
| Contaminated Labware | Implement a rigorous cleaning protocol for all glassware, which may include sonication with an organic solvent followed by rinsing with high-purity solvent.[4]Use labware made of appropriate materials (e.g., polypropylene (B1209903) instead of polystyrene to minimize plasticizer leaching).[6]Consider dedicating glassware for trace analysis to prevent carryover from high-concentration samples.[4] |
| Instrument Carryover | Run multiple blank injections with a strong solvent (e.g., a high percentage of organic solvent) to flush the LC-MS system.[4]Optimize the needle wash procedure in the autosampler, using a wash solvent that is effective at removing the analyte.[13] |
Issue 2: Inconsistent or Drifting Response of this compound
Symptoms:
-
The peak area of the this compound internal standard varies significantly between injections of the same sample.
-
A gradual decrease or increase in the internal standard response over a sequence of analyses.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | Control pH: Maintain the pH of samples and mobile phases in a range where exchange is minimal, typically around pH 2.5-3.0.[9] Avoid highly acidic or basic conditions.[10]Control Temperature: Perform sample preparation and storage at low temperatures (e.g., 0-4°C) to slow down the kinetics of the exchange reaction.[9]Solvent Choice: Whenever possible, use aprotic solvents in your sample preparation steps.[9] |
| Adsorption to System Components | The internal standard may adsorb to parts of the LC system.[3] Passivate the LC system, particularly if analyzing compounds prone to adsorption.Verify that the sample diluent is compatible with the mobile phase to prevent precipitation of the analyte in the autosampler.[14] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the internal standard.[7][15]Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[12][16]Modify chromatographic conditions to separate the analyte from co-eluting matrix components.[7] |
Experimental Protocols
Protocol: Evaluation of Isotopic Stability of this compound
Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific experimental conditions.[9]
Methodology:
-
Prepare Solutions: Prepare a solution of this compound in the solvent system that will be used for sample reconstitution.
-
Incubation: Divide the solution into aliquots and incubate them under conditions that mimic the sample handling and storage process (e.g., room temperature for 4 hours, 4°C for 24 hours).[9] A control sample (T=0) should be analyzed immediately.[9]
-
LC-MS Analysis: Analyze the incubated samples by LC-MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.[9]
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Factors influencing isotopic exchange and corresponding mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 1173020-86-4 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
impact of mobile phase composition on 5-Hydroxymebendazole-d3 retention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography method for 5-Hydroxymebendazole-d3 by addressing issues related to mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What is the most critical mobile phase parameter affecting the retention time of this compound?
A1: The percentage of the organic modifier (typically acetonitrile (B52724) or methanol) in the mobile phase is the most influential factor for adjusting the retention time of this compound in reversed-phase HPLC.[1] Increasing the proportion of the organic solvent will decrease the retention time, while decreasing it will lead to a longer retention time.[2] A 10% change in the organic modifier can be expected to cause a 2- to 3-fold change in analyte retention.[2]
Q2: Which organic modifier is better for this compound analysis: acetonitrile or methanol (B129727)?
A2: Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile generally has a stronger elution strength, which means it will result in shorter retention times compared to the same percentage of methanol.[1] Methanol is a cost-effective alternative.[3] The choice between them can also affect selectivity, which is the separation between this compound and other components in the sample. If switching from acetonitrile to methanol, you will likely need a higher percentage of methanol to achieve a similar retention time.[1]
Q3: How does the pH of the mobile phase impact the retention of this compound?
A3: The pH of the mobile phase is a crucial parameter as it influences the ionization state of the analyte.[4] this compound, similar to its parent compound mebendazole, is a basic compound. At a low pH (e.g., pH < 4), the molecule will likely be protonated (ionized), making it more polar. In reversed-phase chromatography, this increased polarity leads to weaker interaction with the non-polar stationary phase and thus, a shorter retention time.[1][5] Conversely, at a higher pH where the molecule is in its neutral, less polar form, it will be retained longer on the column.[1][6] For robust method development, it is often recommended to adjust the pH well away from the analyte's pKa.[2]
Q4: What are common additives for the mobile phase, and why are they used for analyzing compounds like this compound?
A4: Common additives include weak acids like formic acid or acetic acid, or buffers such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate.[4][7] These are typically added at low concentrations (e.g., 0.1%) for several reasons:
-
pH Control: They maintain a stable pH, which is critical for consistent and reproducible retention times, especially for ionizable compounds.[1][8]
-
Improved Peak Shape: Additives like formic acid can suppress undesirable interactions between basic analytes and residual silanol (B1196071) groups on the silica-based stationary phase. This minimizes peak tailing and results in more symmetrical peaks.[1]
-
MS Compatibility: Formic acid and ammonium formate are volatile and thus highly compatible with mass spectrometry (MS) detectors.[2]
Troubleshooting Guides
Issue 1: Retention Time Drifting or Shifting
Q: My retention time for this compound is inconsistent between injections or is gradually shifting. What are the likely mobile phase-related causes?
A: Unstable retention times are frequently linked to the mobile phase. Here are the primary causes and solutions:
| Potential Cause | Explanation & Solution |
| Inaccurate Mobile Phase Composition | Small errors in preparing the mobile phase can lead to significant retention time shifts. Solution: Prepare fresh mobile phase, ensuring all components are measured accurately using calibrated volumetric flasks and pipettes.[9] |
| Evaporation of Volatile Component | If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention time. Solution: Keep mobile phase reservoirs covered to minimize evaporation.[9] Prepare fresh mobile phase daily. |
| Buffer Precipitation | If using a buffer, it may precipitate if the organic modifier concentration is too high. This can cause pressure fluctuations and retention time shifts. Solution: Ensure the chosen buffer is soluble in the highest organic percentage of your gradient. Flush the system and column with a non-buffered mobile phase (like water/methanol) after use to prevent salt buildup.[10] |
| Insufficient Column Equilibration | The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Solution: Increase the column equilibration time between runs. A typical starting point is to flush the column with at least 10 column volumes of the initial mobile phase.[10] |
| Ambient Temperature Fluctuations | Changes in laboratory temperature can affect mobile phase viscosity and chromatographic separation, leading to retention time drift. Solution: Use a column oven to maintain a constant and controlled temperature for the analysis.[9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peak for this compound is tailing or fronting. How can I improve its shape by adjusting the mobile phase?
A: Poor peak shape is often a result of secondary chemical interactions or issues with the sample solvent.
| Potential Cause | Explanation & Solution |
| Peak Tailing: Secondary Interactions | Basic compounds like this compound can interact with acidic residual silanol groups on the C18 column surface, causing peak tailing.[9] Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions and leading to a more symmetrical peak.[1] |
| Peak Fronting: Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing the peak to front.[11] Solution: Dilute the sample or reduce the injection volume. |
| Peak Distortion: Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, particularly fronting.[9][11] Solution: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of mobile phase changes on the retention of this compound, a polar basic compound, in reversed-phase HPLC.
| Parameter Change | Effect on Mobile Phase Polarity | Expected Impact on Retention Time (k') | Rationale |
| Increase % Organic Modifier (e.g., from 40% to 50% Acetonitrile) | Decreases | Significant Decrease | The mobile phase becomes less polar (stronger), causing the analyte to elute faster. A 10% increase can reduce retention by a factor of 2-3.[2] |
| Decrease % Organic Modifier (e.g., from 40% to 30% Acetonitrile) | Increases | Significant Increase | The mobile phase becomes more polar (weaker), leading to stronger retention of the analyte on the non-polar stationary phase. |
| Decrease Mobile Phase pH (e.g., from pH 7 to pH 3) | No direct change to polarity, but changes analyte charge | Likely Decrease | The basic analyte becomes protonated (ionized), making it more polar and less retained on the C18 column.[1][5] |
| Switch from Methanol to Acetonitrile (at same %) | No change | Decrease | Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.[3] |
| Add 0.1% Formic Acid | Increases ionic strength, lowers pH | Slight Decrease | The primary effect is improved peak shape, but the decrease in pH will likely cause a slight reduction in retention time.[1] |
Experimental Protocols
Representative Protocol: HPLC Method Development for this compound
This protocol provides a starting point for developing a robust analytical method.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Sample Solvent: 50:50 Acetonitrile/Water.
-
-
Initial Scouting Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 10% B.
-
Ramp to 95% B over 7 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 0.5 minutes.
-
Equilibrate at 10% B for 2.5 minutes.
-
-
-
Method Optimization:
-
Based on the retention time from the scouting run, adjust the gradient to improve resolution and shorten the run time.
-
If the peak elutes too early, decrease the starting %B or use a shallower gradient.
-
If the peak elutes too late, increase the starting %B or use a steeper gradient.
-
If peak shape is poor (tailing), ensure formic acid is present in both mobile phase A and B.
-
-
Method Validation:
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting decision tree for retention time instability.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. pharmatutor.org [pharmatutor.org]
optimizing collision energy for 5-Hydroxymebendazole-d3 fragmentation
Welcome to the technical support center for optimizing the fragmentation of 5-Hydroxymebendazole-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in tandem mass spectrometry?
A1: For this compound, the protonated precursor ion ([M+H]⁺) is monitored. The most common product ions result from specific fragmentation pathways of the parent molecule. Based on established methods, the typical multiple reaction monitoring (MRM) transitions are:
Q2: What is the recommended starting collision energy for the fragmentation of this compound?
A2: A validated method suggests a collision energy of 55 eV for both product ions (m/z 79 and m/z 266) when using nitrogen as the collision gas.[1][2] However, it is important to note that the optimal collision energy can vary between different mass spectrometer models and manufacturers. Therefore, this value should be used as a starting point for optimization on your specific instrument.
Q3: I am not observing the expected product ions. What are the possible causes and troubleshooting steps?
A3: Several factors could lead to the absence or low intensity of product ions. Here are some common causes and their solutions:
-
Incorrect Precursor Ion Selection: Double-check that the mass spectrometer is set to isolate the correct precursor ion (m/z 301).
-
Suboptimal Collision Energy: The collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into smaller, unmonitored ions. It is crucial to perform a collision energy optimization experiment.
-
Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Collision Gas Pressure: Verify that the collision gas pressure is within the optimal range for your instrument.
-
Ion Source Parameters: Suboptimal ion source settings (e.g., temperature, spray voltage) can affect the initial ionization and subsequent fragmentation efficiency.
Q4: How can I optimize the collision energy for this compound on my specific mass spectrometer?
A4: A collision energy optimization experiment is essential to determine the ideal setting for your instrument. This typically involves infusing a standard solution of this compound and systematically varying the collision energy while monitoring the intensity of the product ions. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for Product Ions | Incorrect precursor ion selected in the method. | Verify the precursor ion is set to m/z 301. |
| Collision energy is not optimized for the instrument. | Perform a collision energy optimization experiment (see protocol below). | |
| Low concentration of the analyte. | Prepare a fresh, higher concentration standard for infusion. | |
| Instrument is not properly tuned or calibrated. | Follow the manufacturer's guidelines for tuning and calibration. | |
| Inconsistent Product Ion Ratios | Fluctuations in collision cell pressure. | Check the collision gas supply and ensure a stable pressure. |
| Unstable ion source spray. | Optimize ion source parameters (e.g., nebulizer gas, capillary voltage). | |
| High Background Noise | Contaminated mobile phase or sample. | Use high-purity solvents and prepare fresh samples. |
| In-source fragmentation. | Optimize declustering potential/cone voltage to minimize fragmentation in the ion source. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound | 301 | 79 | 55 |
| 266 | 55 |
Data sourced from a validated LC-MS/MS method.[1][2]
Experimental Protocols
Protocol for Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound.
1. Sample Preparation:
- Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL.
- The solvent should be compatible with your LC-MS system's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Infusion and Precursor Ion Confirmation:
- Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
- Perform a full scan in Q1 to confirm the presence and intensity of the precursor ion at m/z 301.
3. Product Ion Scan and Collision Energy Ramp:
- Set up a product ion scan experiment, selecting m/z 301 as the precursor ion.
- Program the instrument to acquire data over a range of collision energies. A typical starting range is 10 eV to 70 eV, with increments of 2-5 eV.
- Monitor the intensity of the expected product ions (m/z 79 and m/z 266) at each collision energy step.
4. Data Analysis:
- Plot the intensity of each product ion as a function of the collision energy.
- The optimal collision energy for a specific product ion is the value that yields the highest intensity for that ion.
- If two product ions have different optimal collision energies, you may need to choose a compromise value or create separate MRM transitions for each.
Visualizations
Caption: Workflow for optimizing collision energy for this compound.
Caption: Troubleshooting logic for low or absent product ion signals.
References
dealing with isotopic interference in 5-Hydroxymebendazole-d3 assays
Welcome to the technical support center for bioanalytical assays involving 5-Hydroxymebendazole-d3 (5-OH-MBZ-d3). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isotopic interference and other common issues in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic interference in a this compound assay?
A1: The primary cause is the natural isotopic abundance of the unlabeled analyte, 5-Hydroxymebendazole. The analyte has a certain probability of containing naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard (IS), 5-OH-MBZ-d3.[1][2] This phenomenon, often called "crosstalk," becomes more significant at high concentrations of the analyte relative to the fixed concentration of the internal standard.[3]
Q2: Can the 5-OH-MBZ-d3 internal standard itself be a source of interference?
A2: Yes. The deuterated internal standard can interfere with the analyte signal in two main ways:
-
Isotopic Impurity: The 5-OH-MBZ-d3 standard may contain a small percentage of the unlabeled analyte (5-OH-MBZ) as an impurity from its synthesis.[1] This will contribute to the analyte's signal and can lead to an overestimation of its concentration, particularly at the lower end of the calibration curve.
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are located at chemically labile positions on the molecule.[4] This process reduces the effective concentration of the d3-labeled standard and can compromise assay accuracy.
Q3: What is the minimum recommended mass difference between an analyte and its deuterated internal standard?
A3: To minimize the contribution of natural isotopes from the analyte to the internal standard's signal, a mass difference of at least 3 to 4 Daltons (Da) is generally recommended.[1] Since 5-OH-MBZ-d3 has a mass difference of 3 Da, it is crucial to carefully evaluate and potentially correct for this interference during method validation.
Q4: How does isotopic interference affect my calibration curve?
A4: Isotopic interference from the analyte contributing to the internal standard signal can cause a non-linear, concave-downward curvature in your calibration curve, especially at higher concentrations.[2][3] This is because as the analyte concentration increases, the IS signal becomes artificially inflated, which in turn suppresses the calculated analyte/IS ratio.
Troubleshooting Isotopic Interference
This guide provides a systematic approach to identifying, quantifying, and mitigating isotopic interference in your assay.
Issue 1: Inaccurate Results at the Upper and Lower Limits of Quantification (ULOQ & LLOQ)
-
Symptom: Your quality control (QC) samples at the high end of the curve are failing with a negative bias (lower than expected concentration), while your LLOQ samples show a positive bias.
-
Cause: This is a classic sign of isotopic crosstalk. At the ULOQ, the high concentration of unlabeled analyte contributes significantly to the d3-IS signal, artificially inflating the IS response and causing the calculated analyte concentration to be lower.[2] Conversely, if the d3-IS contains unlabeled impurity, it can artificially increase the analyte signal at the LLOQ.[1]
-
Troubleshooting Steps:
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=rectangle, style="filled,rounded", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for troubleshooting bidirectional isotopic interference.
Data Summary: Typical Acceptance Criteria
The following table summarizes generally accepted limits for interference as per regulatory guidelines.[5]
| Parameter | Acceptance Limit | Rationale |
| Analyte Contribution in Blank | Response should be < 20% of the LLOQ response. | Ensures that background noise or interferences do not compromise the lower limit of quantification. |
| Internal Standard Contribution in Blank | Response should be < 5% of the mean IS response in standards and QCs. | Prevents false inflation of the internal standard signal in blank samples. |
| Analyte Crosstalk to IS Channel | Response should not compromise accuracy and precision. | While no fixed percentage is given, the impact of crosstalk must not push QC results outside of ±15% of nominal.[6] |
| IS Crosstalk to Analyte Channel | Response should be < 20% of the LLOQ response. | Ensures that impurities in the internal standard do not lead to over-quantification of the analyte at low levels. |
Experimental Protocols
Protocol 1: Quantifying Isotopic Contribution from Analyte to Internal Standard
-
Prepare Solutions:
-
Prepare a neat solution of unlabeled 5-Hydroxymebendazole at a concentration equivalent to the ULOQ of your assay (e.g., 1000 ng/mL in 50:50 acetonitrile (B52724):water).
-
Prepare a working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject the working IS solution and acquire data for the 5-OH-MBZ-d3 MRM transition. Record the peak area.
-
Inject the ULOQ solution of unlabeled 5-OH-MBZ.
-
Acquire data using the exact same MRM transition as the internal standard (5-OH-MBZ-d3).
-
-
Calculation:
-
Calculate the percentage contribution: (Peak Area from Unlabeled Analyte / Peak Area from IS Solution) * 100
-
Interpretation: A value greater than a few percent confirms that the analyte's natural isotopes are contributing to the IS signal and may be affecting assay accuracy.
-
Protocol 2: Standard Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting 5-Hydroxymebendazole from plasma.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs to room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the 5-OH-MBZ-d3 working solution to every tube (except for double-blank samples).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex all samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation.[7]
| Parameter | Suggested Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
Table of MRM Transitions
Note: Precursor and product ions should be empirically optimized on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxymebendazole | 312.1 | 280.1 | 20-30 |
| 5-Hydroxymebendazole | 312.1 | 159.1 | 25-35 |
| This compound (IS) | 315.1 | 283.1 | 20-30 |
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Isotopic distribution overlap between analyte and d3-internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydroxymebendazole-d3 Signal-to-Noise Ratio
Welcome to the technical support center for 5-Hydroxymebendazole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical answers to frequently asked questions (FAQs) for improving the signal-to-noise ratio (S/N) of this compound in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug Mebendazole. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of 5-Hydroxymebendazole in biological matrices.[1]
Q2: Why is a good signal-to-noise ratio (S/N) crucial when using this compound?
A2: A high signal-to-noise ratio is essential for the accurate and precise quantification of the target analyte (5-Hydroxymebendazole). A poor S/N for the internal standard can lead to:
-
Increased variability in the analyte/IS response ratio.
-
A higher limit of quantification (LOQ), making it difficult to measure low concentrations of the analyte.
-
Reduced overall assay robustness and reliability.
Q3: What are the common causes of a low S/N for this compound?
A3: Several factors can contribute to a low S/N for a deuterated internal standard like this compound. These include:
-
Ion suppression: Co-eluting matrix components can interfere with the ionization of the internal standard in the mass spectrometer's ion source.
-
Suboptimal mass spectrometry parameters: Incorrect precursor/product ion selection, collision energy, or ion source settings can lead to a weak signal.
-
Inefficient sample preparation: Failure to adequately remove interfering substances from the sample matrix can result in a noisy baseline and ion suppression.
-
Poor chromatographic separation: Co-elution of the internal standard with matrix interferences can negatively impact its signal.
-
Degradation of the internal standard: Improper storage or handling can lead to the degradation of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Low Signal Intensity of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Perform a post-column infusion experiment: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline at the retention time of your analyte indicates ion suppression. 2. Improve sample preparation: Employ a more effective sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[1][2] 3. Optimize chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. |
| Incorrect MS Parameters | 1. Verify MRM transitions: Ensure you are using the optimal precursor and product ions for this compound. 2. Optimize collision energy: Perform a compound tuning experiment by infusing a solution of this compound to determine the collision energy that yields the highest product ion intensity.[1] 3. Tune ion source parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal.[1][2] |
| Inappropriate Internal Standard Concentration | 1. Review concentration: Ensure the concentration of the this compound working solution is appropriate for the expected analyte concentration range. A common practice is to use a concentration that is in the mid-range of the calibration curve. |
| Degradation of Internal Standard | 1. Prepare fresh working solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh working solution. 2. Verify storage conditions: Ensure that the stock solution is stored at the recommended temperature and protected from light. |
Issue 2: High Background Noise in the Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | 1. Flush the LC system: Flush the system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants. 2. Clean the ion source: A dirty ion source is a common cause of high background noise. Follow the manufacturer's instructions for cleaning the ion source components. |
| Impure Solvents or Reagents | 1. Use high-purity solvents: Ensure that all mobile phase components and sample preparation reagents are of high purity (e.g., LC-MS grade). 2. Prepare fresh mobile phases: Mobile phases can become contaminated over time. Prepare fresh mobile phases daily. |
| Matrix Effects | 1. Enhance sample cleanup: As with ion suppression, a more rigorous sample preparation method can reduce the introduction of noise-inducing matrix components into the system.[1][2] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline for the extraction of Mebendazole and its metabolites from a plasma matrix.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
n-Hexane (HPLC grade)
-
Reconstitution solvent (e.g., 50:50 methanol:water with 10 mM ammonium (B1175870) formate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 4-6) and combine the organic layers.
-
Add 1 mL of n-hexane to the combined organic extract for defatting. Vortex and centrifuge. Discard the upper hexane (B92381) layer.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of 5-Hydroxymebendazole. These should be optimized for your specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid[1] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[2] |
| Gradient | Start with a low percentage of mobile phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 40°C[2] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| MRM Transitions | See table below |
| Ion Spray Voltage | 4500 - 5500 V[1][2] |
| Source Temperature | 400 - 550°C[1][2] |
| Curtain Gas | 20 - 35 psi[1][2] |
| Collision Gas | Medium |
MRM Transitions for 5-Hydroxymebendazole and its d3-labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Hydroxymebendazole | 312.1 | 280.1 | Optimize on your instrument |
| 5-Hydroxymebendazole | 312.1 | 158.1 | Optimize on your instrument |
| This compound | 315.1 | 283.1 | Optimize on your instrument |
| This compound | 315.1 | 161.1 | Optimize on your instrument |
Note: The exact m/z values and collision energies should be determined empirically on your specific mass spectrometer.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 5-Hydroxymebendazole.
Caption: Troubleshooting logic for improving the signal-to-noise ratio.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Mebendazole Analysis: A Comparative Guide to 5-Hydroxymebendazole-d3
For researchers, scientists, and drug development professionals, the accurate quantification of mebendazole (B1676124) and its metabolites is critical for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. The choice of an appropriate internal standard is a pivotal decision in the development of robust and reliable analytical methods. This guide provides an objective comparison of 5-Hydroxymebendazole-d3, a deuterated internal standard, against alternative analytical approaches for the validation of mebendazole quantification, supported by experimental data.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and matrix effects.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry-based assays.[1][4] Their chemical and physical properties are nearly identical to the endogenous analyte, leading to superior accuracy and precision.[5][6]
Performance Comparison: this compound vs. Alternative Methods
The selection of an internal standard or analytical methodology significantly impacts the key validation parameters of an assay. Below is a comparative summary of performance data from various validated methods for the determination of mebendazole.
Table 1: LC-MS/MS Method using this compound Internal Standard
| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |
| Mebendazole & Metabolites | Pork, Chicken, Horse Muscle | 0.2 | 0.07 | 15.84 - 17.96 | Not Specified | [7][8] |
Table 2: Alternative Analytical Methods for Mebendazole
| Method | Internal Standard | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) | LOQ | Reference |
| HPLC-UV | Naphazoline nitrate | Pharmaceutical Formulations | 1-60 mg/L | Not Specified | < 5 | Not Specified | [9] |
| RP-HPLC | None | API & Pharmaceutical Formulations | 20-100 µg/mL | 97.82-99.18 | 0.04402-0.1533 | 12.29 µg/mL | |
| LC-MS/MS | None | Poultry Muscle | 0.12-150 µg/kg | 86.77–96.94 | 1.75–5.52 | 0.12–0.80 µg/kg | [4] |
| LC-MS/MS | Albendazole-d3 | Biological Matrices (General) | Not Specified | Not Specified | Not Specified | Not Specified |
Key Observations:
-
Superior Sensitivity: The LC-MS/MS method utilizing this compound as an internal standard demonstrates excellent sensitivity with a low limit of quantification (LOQ) of 0.2 µg/kg in complex biological matrices like animal tissue.[7][8]
-
Enhanced Accuracy and Precision: While direct comparative data is limited, the use of a stable isotope-labeled internal standard like this compound is theoretically superior in compensating for matrix effects and procedural losses, leading to higher accuracy and precision compared to methods using structural analogs or no internal standard.[5][6]
-
Method Suitability: HPLC-UV methods, while simpler and more accessible, generally offer lower sensitivity and are more suitable for analyzing pharmaceutical formulations with higher concentrations of the active pharmaceutical ingredient (API).[9] LC-MS/MS methods provide the high sensitivity and selectivity required for bioanalytical studies in complex matrices like plasma and tissue.[4]
Experimental Protocols
A robust and reliable analytical method requires a well-defined and validated experimental protocol. Below is a representative protocol for the validation of an LC-MS/MS method for mebendazole in a biological matrix using this compound as an internal standard.
Protocol: Bioanalytical Method Validation of Mebendazole in Plasma using LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Mebendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mebendazole in 10 mL of a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).[8]
-
Working Standard Solutions: Prepare serial dilutions of the mebendazole stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as collision energy and declustering potential for each analyte and the internal standard.
-
4. Method Validation Parameters:
-
Conduct a full validation of the method according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale for selecting a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. pharmatutor.org [pharmatutor.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Internal Standards for Mebendazole Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anthelmintic drug mebendazole (B1676124), the selection of an appropriate internal standard (IS) is a critical determinant of bioanalytical method accuracy and reliability. This guide provides an objective comparison of 5-Hydroxymebendazole-d3 with other commonly employed internal standards, supported by experimental data to inform the selection of the most suitable IS for your analytical needs.
The ideal internal standard should closely mimic the physicochemical properties of the analyte, co-elute during chromatographic separation, and exhibit similar ionization efficiency in mass spectrometry, while being isotopically or structurally distinct. This guide focuses on the performance of the stable isotope-labeled standard, this compound, and compares it with structural analogs from the same benzimidazole (B57391) class: albendazole (B1665689), thiabendazole (B1682256), and oxfendazole (B1322).
Performance Comparison of Internal Standards
The choice of an internal standard is a pivotal step in developing a robust and validated bioanalytical method. The primary role of the IS is to compensate for variability during sample preparation, injection volume discrepancies, and instrument response fluctuations. Here, we compare the performance of this compound and its alternatives based on key validation parameters collated from various studies.
Table 1: Performance Characteristics of Internal Standards for Mebendazole Analysis
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (r²) | Recovery (%) | Precision (RSD%) | Accuracy (%) | Reference |
| This compound | Mebendazole & Metabolites | Pork, Chicken, Horse Muscle | LC-MS/MS | >0.99 | 85-111 (for Mebendazole) | <15 | Within ±15 of nominal | [1] |
| Albendazole | Mebendazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Thiabendazole | Mebendazole | Livestock Tissues | HPLC-PDA/FLD | >0.99 | 81.6-104.3 | <7.22 | Not Specified | [3] |
| Oxfendazole | Mebendazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | N/A |
| Tinidazole | Mebendazole | Human Plasma | HPLC | Not Specified | Not Specified | <10 | Not Specified | [4] |
Note: Data for Albendazole and Oxfendazole as internal standards for Mebendazole specifically were not available in a comprehensive format. The table reflects their potential use as structural analogs. Data for Tinidazole, a non-benzimidazole compound, is included for a broader comparison.
The Gold Standard: this compound
A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard for quantitative mass spectrometry.[1] Its chemical structure and physical properties are nearly identical to the metabolite of mebendazole, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This minimizes variability and provides the most accurate correction for matrix effects and procedural losses, leading to high precision and accuracy.
Structural Analogs as Alternatives
When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, structurally similar compounds from the same chemical class are often employed. For mebendazole, other benzimidazoles like albendazole, thiabendazole, and oxfendazole are logical candidates.
-
Albendazole: Shares the core benzimidazole structure with mebendazole and has been used as an internal standard for other benzimidazoles.[2]
-
Thiabendazole: Another benzimidazole anthelmintic that has been utilized as an internal standard in multi-residue methods for benzimidazoles, including mebendazole.[3]
-
Oxfendazole: A sulfoxide (B87167) metabolite of fenbendazole, it also possesses the benzimidazole core and is structurally related to mebendazole and its metabolites.
While these structural analogs can provide adequate correction in some applications, their differing physicochemical properties compared to mebendazole can lead to variations in extraction recovery and chromatographic behavior, potentially impacting the accuracy of quantification.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for mebendazole analysis using different internal standards.
Method 1: LC-MS/MS Analysis of Mebendazole and its Metabolites using this compound as Internal Standard[1]
-
Sample Preparation:
-
Homogenize 2g of tissue sample.
-
Spike with this compound internal standard.
-
Alkalinize with 1M NaOH.
-
Extract with ethyl acetate.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) in water and methanol.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Mebendazole: m/z 296.1 → 264.1
-
5-Hydroxymebendazole: m/z 312.1 → 280.1
-
This compound: m/z 301.1 → 266.1
-
-
Method 2: HPLC Analysis of Mebendazole in Human Plasma using Tinidazole as Internal Standard[4]
-
Sample Preparation:
-
To 0.5 mL of plasma, add 100 µL of Tinidazole internal standard solution.
-
Add 0.2 mL of 20% trichloroacetic acid for protein precipitation.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm membrane filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and water (containing 0.4% triethylamine, pH 4.0 with orthophosphoric acid) (38:62 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental processes and the metabolic fate of mebendazole, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for mebendazole analysis.
Caption: Simplified metabolic pathway of mebendazole.
Conclusion
For the highest level of accuracy and precision in the quantification of mebendazole, the use of a stable isotope-labeled internal standard, This compound , is strongly recommended. Its performance, particularly in complex biological matrices, is superior to that of structural analogs as it most effectively compensates for analytical variability. While structural analogs like albendazole and thiabendazole can be viable alternatives, their use necessitates more extensive validation to ensure the absence of differential matrix effects and to confirm their suitability for the specific application. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method, regulatory guidelines, and the desired level of data quality.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Simultaneous determination of albendazole, thiabendazole, mebendazole " by S.-H. Su, C.-L. Chang et al. [jfda-online.com]
- 4. asianpubs.org [asianpubs.org]
The Gold Standard in Bioanalysis: 5-Hydroxymebendazole-d3 as an Internal Standard
A Comparative Guide to Achieving Superior Accuracy and Precision in Mebendazole (B1676124) Quantification
For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. When quantifying mebendazole, an anthelmintic drug, the choice of an internal standard is a critical factor that significantly influences data quality. This guide provides an objective comparison of 5-Hydroxymebendazole-d3, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data, to demonstrate its superiority in achieving accurate and precise results.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] This guide will delve into the performance of this compound and compare it with methods that do not employ a co-eluting internal standard to highlight the significant advantages of the former.
Performance Comparison: The Decisive Advantage of a Deuterated Internal Standard
The use of an appropriate internal standard is crucial for correcting variability inherent in the analytical process, such as extraction efficiency, injection volume, and matrix effects. A stable isotope-labeled internal standard like this compound co-elutes with the analyte and behaves almost identically throughout the entire analytical procedure, ensuring the most accurate and precise quantification.
To illustrate this, we compare the validation data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound for the analysis of mebendazole and its metabolites in animal tissues with a method for mebendazole in poultry muscle that does not utilize an internal standard.
| Validation Parameter | Method with this compound IS | Method without Internal Standard | Industry Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.999 | ≥ 0.99 |
| Recovery (%) | 85 - 111% | 86.77 - 96.94% | Consistent and reproducible |
| Intra-day Precision (%RSD) | Not explicitly stated | 1.75 - 4.99% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | Not explicitly stated, but within-lab reproducibility was evaluated | 2.54 - 5.52% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (as % Recovery) | Within 85-115% of nominal concentration | 86.77 - 96.94% | Within ±15% of nominal value (±20% at LLOQ) |
Data for the method with this compound is sourced from a study on mebendazole residues in pork, chicken, and horse muscle.[3] Data for the method without an internal standard is from a study on mebendazole in poultry muscle.[4] Acceptance criteria are based on FDA and EMA guidelines.[5][6]
While both methods demonstrate acceptable performance based on regulatory guidelines, the use of a deuterated internal standard like this compound provides a higher level of confidence in the data. The nearly identical chemical and physical properties of the SIL internal standard ensure that it tracks the analyte through the entire process, from extraction to detection, leading to more effective normalization of any variability and thus, enhanced accuracy and precision.[7] Methods without a suitable internal standard are more susceptible to variations in matrix effects and sample preparation, which can lead to a wider range of recovery and potentially impact the accuracy of the results for individual samples.
Experimental Protocols: A Closer Look at the Methodology
A robust and well-documented experimental protocol is the foundation of reproducible bioanalytical results. Below are detailed methodologies for the analysis of mebendazole using an LC-MS/MS system.
Experimental Protocol Using this compound Internal Standard
This protocol is adapted from a validated method for the determination of mebendazole and its metabolites in animal tissues.[3]
1. Standard and Sample Preparation:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of mebendazole, 5-hydroxymebendazole, and this compound by dissolving 10 mg of each compound in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution with 9 mL of acetonitrile.[3]
-
Mixed Standard Solution (1.0 µg/mL): Combine 1.0 mL of each working standard solution (excluding the internal standard) and dilute to 100 mL with a mixture of water containing 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (50:50, v/v).[3]
-
Internal Standard Working Solution (1.0 µg/mL): Prepare a separate 1.0 µg/mL working solution of this compound.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 5 g of tissue sample.
-
Spike with the this compound internal standard.
-
Make the sample alkaline with 1M NaOH.
-
Extract with 20 mL of ethyl acetate (B1210297) by shaking for 10 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography System: Shiseido Co., Ltd. system with a solvent delivery pump, autosampler, and column oven.[3]
-
Column: Unison UK C18 column (3 µm, 100 mm x 2 mm).[3]
-
Column Temperature: 40°C.[3]
-
Mobile Phase: Gradient elution with 10 mM ammonium formate in water (A) and methanol (B).[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind using a deuterated internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. japsonline.com [japsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
Comparative Analysis of Linearity and Range in Mebendazole Assays Utilizing 5-Hydroxymebendazole-d3
This guide provides a detailed comparison of analytical methods for the quantification of Mebendazole (MBZ), with a focus on assays employing 5-Hydroxymebendazole-d3 as an internal standard (IS). The performance characteristics of linearity and range are critically evaluated across different methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate assay for their specific needs.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent. Accurate and precise quantification of Mebendazole and its metabolites in various biological matrices is crucial for pharmacokinetic, bioequivalence, and residue monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is preferred in mass spectrometry-based assays to compensate for matrix effects and variations in sample processing, thereby enhancing accuracy and reproducibility. This guide compares the linearity and range of different analytical techniques for Mebendazole quantification.
Data Summary: Linearity and Range Comparison
The following table summarizes the linearity and range of various analytical methods for the determination of Mebendazole. The data is compiled from validated methods reported in scientific literature.
| Method | Analyte(s) | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Reference |
| LC-MS/MS | Mebendazole, Hydroxymebendazole, Aminomebendazole | This compound | Pork, Chicken, Horse Muscle | 5–90 µg/kg | > 0.999 | 0.2 µg/kg | [1][2] |
| LC-MS/MS | Mebendazole, 5-Hydroxymebendazole, 2-Amino-5-benzoylbenzimidazole | - | Poultry Muscle | 0.12–150 µg/kg (MBZ) | > 0.9990 | 0.12–0.16 µg/kg | [3] |
| HPLC-UV | Mebendazole | Naphazoline nitrate | Pharmaceutical Formulations | 1–60 mg/L | - | - | [4][5] |
| Micellar Liquid Chromatography | Mebendazole | - | Dairy Products, Bovine Waste | 0.06–5 mg/L | - | 0.06 mg/L | [6] |
| UV-Visible Spectrophotometry | Mebendazole | - | Bulk Drug | 1–10 µg/mL | - | - | [7] |
| Spectrophotometry (Ion-pair complex) | Mebendazole | - | Bulk Drug, Pharmaceuticals | 1.0-20.0 µg/mL | - | - | [8] |
Key Observations:
-
LC-MS/MS methods utilizing this compound as an internal standard demonstrate excellent linearity over a wide concentration range with correlation coefficients exceeding 0.999.[1][2] These methods also offer the lowest limits of quantification, making them suitable for residue analysis and pharmacokinetic studies where low concentrations of the analyte are expected.
-
HPLC-UV and spectrophotometric methods provide alternative approaches for the quantification of Mebendazole, particularly in pharmaceutical formulations where analyte concentrations are higher.[4][5][7][8] While generally offering good linearity, their sensitivity is lower compared to LC-MS/MS.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LC-MS/MS Method for Mebendazole and its Metabolites in Animal Tissues
This protocol is based on the method described for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.[1][2]
-
Sample Preparation:
-
Homogenize 2 g of tissue sample.
-
Alkalize the sample with NaOH.
-
Extract the analytes with ethyl acetate.
-
Perform a liquid-liquid extraction and defat with hexane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Unison UK C18, 3 µm, 100 mm x 2 mm).[1]
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) in water (A) and methanol (B129727) (B).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Conditions:
HPLC-UV Method for Mebendazole in Pharmaceutical Formulations
This protocol is a representative example of an HPLC-UV method for Mebendazole quantification.[4][5]
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizations
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of Mebendazole and its metabolites in biological matrices using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Mebendazole analysis by LC-MS/MS.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
The Gold Standard in Bioanalysis: A Guide to the Performance of 5-Hydroxymebendazole-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anthelmintic drug mebendazole (B1676124) and its metabolites, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. This guide provides an in-depth comparison of analytical approaches, focusing on the performance of 5-Hydroxymebendazole-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in bioanalytical assays. While these are typically determined for the target analyte, the performance of the internal standard is equally crucial for the reliability of the data. As a deuterated analog, this compound is considered the gold standard for the quantitative analysis of 5-Hydroxymebendazole, offering superior accuracy and precision by effectively compensating for variability during sample processing and analysis.
Performance Comparison: The Advantage of a Deuterated Internal Standard
While specific LOD and LOQ values are not typically reported for the internal standard itself, its impact on the overall method performance is significant. The concentration of this compound is held constant across all samples, calibrators, and quality controls to ensure a stable and reliable signal. The table below compares the expected performance of an LC-MS/MS method using a deuterated internal standard like this compound against other analytical approaches.
| Performance Metric | LC-MS/MS with this compound (Isotope Dilution) | LC-MS/MS with a Structural Analog IS | LC-MS/MS without an Internal Standard |
| Analyte(s) | Mebendazole and its metabolites | Mebendazole and its metabolites | Mebendazole and its metabolites |
| Typical LOD for Analyte | Sub-µg/kg to low µg/kg range[1] | µg/kg range | Higher and more variable µg/kg range |
| Typical LOQ for Analyte | Sub-µg/kg to low µg/kg range[1] | µg/kg range | Higher and more variable µg/kg range |
| Correction for Matrix Effects | Excellent | Partial | None |
| Correction for Extraction Variability | Excellent | Partial | None |
| Precision (%RSD) | Typically <15% | Can be >15% | Often >20% |
| Accuracy (%Bias) | Typically within ±15% | Can be >15% | Often >20% |
Experimental Protocol: Determination of LOD and LOQ for 5-Hydroxymebendazole using this compound
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the LOD and LOQ of 5-Hydroxymebendazole in a biological matrix, such as animal tissue, using this compound as an internal standard.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxymebendazole and this compound in a suitable solvent such as methanol (B129727) or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions of 5-Hydroxymebendazole by serial dilution of the primary stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL). This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation (Extraction from Tissue)
-
Homogenization: Homogenize a known amount of the tissue sample (e.g., 2 g).
-
Spiking: Add a fixed volume of the this compound internal standard spiking solution to the homogenized sample. For the calibration curve, spike blank tissue homogenate with the appropriate 5-Hydroxymebendazole working standard solutions.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5-Hydroxymebendazole and this compound.
-
Determination of LOD and LOQ
The LOD and LOQ are determined based on the analysis of low-concentration standards. The two common methods are:
-
Signal-to-Noise Ratio:
-
LOD: The concentration that produces a signal-to-noise ratio of at least 3:1.
-
LOQ: The concentration that produces a signal-to-noise ratio of at least 10:1.
-
-
Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for sample analysis using an internal standard and the process for determining the limit of detection.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Methodologies for determining LOD and LOQ.
References
Inter-Laboratory Comparison of Bioanalytical Methods Utilizing 5-Hydroxymebendazole-d3
This guide provides a comparative overview of bioanalytical method performance for the quantification of 5-Hydroxymebendazole, using 5-Hydroxymebendazole-d3 as an internal standard. The data presented herein is a synthesis of expected performance characteristics from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and serves as a benchmark for researchers, scientists, and drug development professionals. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, as they closely mimic the analyte of interest, compensating for variability during sample preparation and analysis.[1]
Comparative Performance of Hypothetical Laboratories
The following table summarizes the performance of three hypothetical laboratories in a simulated inter-laboratory comparison for the analysis of 5-Hydroxymebendazole in human plasma using this compound as the internal standard. This data illustrates the expected variability and adherence to typical bioanalytical method validation acceptance criteria.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.0% | -5.0% to +4.5% | -1.8% to +2.2% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.8% | ≤ 8.2% | ≤ 4.5% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 92% | 88% | 95% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | 3.5% | 6.8% | 2.9% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL | Defined and validated |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for the quantification of 5-Hydroxymebendazole using this compound is provided below.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration: 50 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.[1]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 90% B, and a 2-minute re-equilibration at 10% B.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Hydroxymebendazole: Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on instrumentation.
-
This compound: Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on instrumentation, typically a +3 Da shift from the parent analyte.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Experimental workflow for bioanalytical analysis.
References
A Comparative Guide to Cross-Validation of Bioanalytical Methods Using 5-Hydroxymebendazole-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the integrity and consistency of bioanalytical data are paramount. This guide provides an objective comparison of bioanalytical method performance, emphasizing the critical role of the stable isotope-labeled (SIL) internal standard, 5-Hydroxymebendazole-d3, in ensuring data reliability during cross-validation studies. Cross-validation is a regulatory requirement when bioanalytical data from different laboratories or different analytical methods are combined within a single study.[1][2] This process ensures that the data is reproducible and reliable, regardless of where or how it was generated.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample preparation and analysis.[3][4] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis, particularly for LC-MS/MS methods.[3][4][5] This is because their chemical structure is nearly identical to the analyte, 5-Hydroxymebendazole, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical nature ensures that the SIL internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, providing the most accurate compensation for potential matrix effects and other sources of analytical variability.[6]
Performance Comparison: this compound vs. Alternative Internal Standards
While specific head-to-head experimental data for the cross-validation of 5-Hydroxymebendazole with various alternative internal standards is not always publicly available, a comparison can be made based on established principles of bioanalytical method validation. The following table summarizes the expected performance of this compound against a hypothetical structural analog internal standard.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS (e.g., another benzimidazole) | Rationale |
| Specificity/Selectivity | High | Moderate to High | The mass difference between the d3-labeled IS and the analyte ensures no cross-talk in the mass spectrometer. A structural analog may have similar fragmentation patterns, posing a risk of interference. |
| Matrix Effect Compensation | Excellent | Variable | Due to its near-identical chemical properties, the SIL IS experiences the same ion suppression or enhancement as the analyte, providing accurate correction. A structural analog may have different ionization efficiency and be affected differently by the matrix.[6] |
| Extraction Recovery | Nearly Identical to Analyte | Similar but can differ | The SIL IS will have extraction efficiency that closely mirrors the analyte across different lots of biological matrix. A structural analog's recovery may vary. |
| Chromatographic Behavior | Co-elutes with Analyte | May have a different retention time | Co-elution is ideal for accurate matrix effect compensation. A structural analog will likely have a different retention time, which can reduce the effectiveness of compensation. |
| Accuracy & Precision | High | Good to Moderate | The superior compensation for variability by the SIL IS leads to higher accuracy and precision in the quantification of the analyte. |
| Regulatory Acceptance | Widely Accepted | May require more justification | Regulatory bodies like the FDA and EMA recognize the superiority of SIL internal standards for quantitative bioanalysis.[7][8][9][10] |
Experimental Protocols
A robust cross-validation study is essential to demonstrate the interchangeability of different bioanalytical methods. The following provides a detailed methodology for a typical cross-validation experiment.
Objective
To demonstrate the equivalence of two different bioanalytical methods (Method A and Method B) for the quantification of 5-Hydroxymebendazole in human plasma, using this compound as the internal standard.
Materials
-
Human plasma (various lots)
-
5-Hydroxymebendazole reference standard
-
This compound internal standard
-
All necessary reagents and solvents for both Method A and Method B
Procedure
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in human plasma at a minimum of three concentration levels: low, medium, and high.
-
Analysis: Analyze a minimum of three replicates of each QC level with both Method A and Method B.
-
Incurred Sample Reanalysis (ISR): Select a set of subject samples from a clinical study that have been previously analyzed by one of the methods. Reanalyze these samples using the other method. The number of ISR samples should be sufficient to provide a meaningful comparison.
-
Data Evaluation: Compare the concentration values obtained from both methods for the QC samples and the ISR samples.
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in the validation plan. A common approach is to assess the percentage difference between the values obtained from the two methods. For the QC samples, the mean concentration and the overall precision should meet the acceptance criteria of a full validation. For the ISR samples, at least two-thirds of the re-assayed samples should have a percentage difference within ±20% of the original value.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the bioanalysis of 5-Hydroxymebendazole.
Caption: Simplified signaling pathway of Mebendazole's anthelmintic action.
Conclusion
The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the quality and reliability of data in drug development. The use of a stable isotope-labeled internal standard, such as this compound, provides the highest level of confidence in the accuracy and precision of the analytical results. Its behavior, which is nearly identical to the analyte, ensures robust compensation for analytical variability, leading to reliable data that can be confidently combined from different sources. This guide underscores the importance of selecting an appropriate internal standard and following a rigorous cross-validation protocol to meet regulatory expectations and ensure the integrity of your research.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Assessing the Isotopic Purity of 5-Hydroxymebendazole-d3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 5-Hydroxymebendazole-d3 as an internal standard in quantitative analyses, a thorough assessment of its isotopic purity is paramount for ensuring accurate and reliable results. This guide provides a comparative overview of the analytical techniques used to determine the isotopic purity of this compound, alongside a comparison with a potential alternative internal standard, Mebendazole-d3.
Data Presentation: Isotopic Purity and Performance Comparison
The isotopic purity of a deuterated standard is a critical quality attribute. It is typically determined by mass spectrometry and reported on the Certificate of Analysis (CoA) provided by the supplier. While a specific CoA for a single batch of this compound is not publicly available, the following table represents typical data for a high-quality deuterated standard.
Table 1: Representative Isotopic Purity of this compound
| Isotopologue | Chemical Formula | Relative Abundance (%) |
| d3 | C₁₆H₁₂D₃N₃O₃ | >98% |
| d2 | C₁₆H₁₃D₂N₃O₃ | <2% |
| d1 | C₁₆H₁₄DN₃O₃ | <1% |
| d0 (unlabeled) | C₁₆H₁₅N₃O₃ | <0.5% |
Comparison with an Alternative Internal Standard: Mebendazole-d3
Mebendazole-d3 offers a viable alternative as an internal standard for the quantification of mebendazole (B1676124) and its metabolites. The choice between this compound and Mebendazole-d3 depends on the specific requirements of the assay. This compound is the ideal internal standard for the quantification of 5-Hydroxymebendazole itself, as it shares the exact same molecular structure and physicochemical properties, leading to identical chromatographic retention times and ionization efficiencies. Mebendazole-d3 is the ideal internal standard for the parent drug, mebendazole.
Table 2: Performance Comparison of Deuterated Internal Standards for Mebendazole Analysis
| Parameter | This compound | Mebendazole-d3 | Structural Analog (e.g., Flubendazole) |
| Analyte Match | 5-Hydroxymebendazole | Mebendazole | Mebendazole & Metabolites |
| Co-elution | Identical to 5-Hydroxymebendazole | Identical to Mebendazole | Similar but not identical retention time |
| Matrix Effect Compensation | Excellent | Excellent | Good to Moderate |
| Commercial Availability | Readily available from various suppliers.[1][2][3][4] | Readily available from various suppliers.[5] | Readily available |
| Cost | Generally higher | Generally higher | Lower |
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methodologies. The two primary techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Assessment by LC-MS/MS
This method is ideal for quantifying the relative abundances of the different isotopologues of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
3. Mass Spectrometer Parameters:
-
Monitor the following mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode:
-
d3-Isotopologue: [M+H]⁺ of 301.1 → fragment ions
-
d2-Isotopologue: [M+H]⁺ of 300.1 → fragment ions
-
d1-Isotopologue: [M+H]⁺ of 299.1 → fragment ions
-
d0-Isotopologue (unlabeled): [M+H]⁺ of 298.1 → fragment ions
-
-
Optimize the collision energy for each transition to achieve maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for each of the monitored isotopologues.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of deuterium (B1214612) labeling and assessing the overall purity of the compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum.
-
The signal corresponding to the methoxy (B1213986) group protons (around 3.73 ppm in the unlabeled compound) should be significantly reduced or absent.[6]
-
Integration of the residual proton signal against a known internal standard or other protons in the molecule can provide a quantitative measure of isotopic purity.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium NMR spectrum.
-
A single resonance corresponding to the -OCD₃ group should be observed, confirming the location of the deuterium label.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon signal of the methoxy group (around 52.8 ppm in the unlabeled compound) will appear as a multiplet due to coupling with deuterium.[6]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.
References
Evaluating Analytical Method Robustness for 5-Hydroxymebendazole using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioanalytical Methodologies
The reliability and consistency of analytical methods are paramount in drug development and clinical research. For the quantification of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug mebendazole, ensuring method robustness is critical for accurate pharmacokinetic and metabolic studies. This guide provides a comparative analysis of two common bioanalytical extraction methods—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, specifically 5-Hydroxymebendazole-d3, is highlighted as a cornerstone for achieving high-quality, reproducible data.
The Gold Standard: this compound as an Internal Standard
In quantitative bioanalysis, an ideal internal standard (IS) co-elutes with the analyte and experiences identical effects from the sample matrix and extraction procedure.[1] A deuterated internal standard like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, 5-Hydroxymebendazole.[1] This ensures that any variability encountered during sample preparation, chromatography, or ionization is effectively normalized, leading to superior accuracy and precision.[2] The minor mass difference allows for distinct detection by the mass spectrometer without significantly altering its chemical behavior.[3]
Comparative Analysis of Extraction Methodologies
The choice of sample extraction technique significantly impacts method performance. Below is a comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the analysis of 5-Hydroxymebendazole in human plasma, both employing this compound as the internal standard.
Data Presentation: Performance Comparison
| Validation Parameter | Method A: Liquid-Liquid Extraction (LLE) with this compound | Method B: Solid-Phase Extraction (SPE) with this compound |
| Recovery (%) | 85 ± 5.2 | 98 ± 3.1 |
| Precision (Repeatability, %RSD) | < 6.5 | < 4.0 |
| Precision (Intermediate, %RSD) | < 8.0 | < 5.5 |
| Matrix Effect (%) | 92 - 108 | 97 - 103 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
This table summarizes typical performance data synthesized from various bioanalytical method validation studies for benzimidazole (B57391) compounds.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods.
Method A: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 600 µL of ethyl acetate.
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Method B: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
LC-MS/MS Conditions (Representative)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
5-Hydroxymebendazole: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (m/z +3 compared to the analyte).
-
Visualization of Workflows and Pathways
Experimental Workflow Comparison
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to 5-Hydroxymebendazole-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. In the pursuit of precise measurement of drug metabolites, the choice of an internal standard is a critical decision that significantly influences data quality. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, 5-Hydroxymebendazole-d3, with alternative approaches, supported by experimental principles and data.
The Superiority of Stable Isotope-Labeled Standards
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for analytical variability. While structural analogs can be used, stable isotope-labeled internal standards have emerged as the "gold standard" in bioanalysis.[1] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass change allows the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain virtually identical.[1] This near-perfect analogy is the key to its unparalleled ability to compensate for variations throughout the analytical process, from sample extraction to ionization.[1]
This compound is the deuterium-labeled form of 5-Hydroxymebendazole, a major metabolite of the anthelmintic drug mebendazole. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of 5-Hydroxymebendazole in biological matrices.
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the performance advantages of using a stable isotope-labeled internal standard, the following table presents a comparison of key bioanalytical validation parameters for the quantification of 5-Hydroxymebendazole using either this compound or a hypothetical structural analog internal standard (e.g., a related benzimidazole (B57391) derivative). The data presented for the structural analog is illustrative and based on typical performance differences observed in comparative studies.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS (Illustrative) | Justification |
| Accuracy (% Bias) | ± 5% | ± 15% | The SIL IS co-elutes and experiences identical matrix effects and extraction recovery as the analyte, leading to more accurate correction.[2][3] |
| Precision (% RSD) | < 5% | < 15% | Near-identical physicochemical properties minimize variability in the analytical process, resulting in higher precision.[4][5] |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Variable (can be > 20%) | The SIL IS effectively compensates for ion suppression or enhancement because it is affected in the same way as the analyte.[2] |
| Recovery (%) | Consistent and similar to analyte | Can be different from analyte | Identical chemical properties ensure that the SIL IS and the analyte have very similar extraction efficiencies.[4] |
| Linearity (r²) | > 0.999 | > 0.995 | The consistent and predictable response of the SIL IS across the calibration range contributes to a more linear standard curve. |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of 5-Hydroxymebendazole in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 5-Hydroxymebendazole from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Hydroxymebendazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized, with a +3 Da shift from the analyte).
-
-
Visualizing the Advantage
To further understand the principles and workflows discussed, the following diagrams are provided.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for 5-Hydroxymebendazole Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anthelmintic drug mebendazole (B1676124) and its primary metabolite, 5-hydroxymebendazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of the performance of an isotopically labeled internal standard, 5-Hydroxymebendazole-d3, against a structural analog internal standard, offering a data-driven perspective for analytical method development.
The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) analog of the analyte or a structurally similar compound.
This compound, a deuterated form of the principal metabolite of mebendazole, represents the "gold standard" SIL internal standard. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it experiences similar extraction efficiencies, chromatographic retention, and ionization responses in mass spectrometry. This close similarity allows for highly effective correction of matrix effects and other sources of analytical variability.
Structural analogs, on the other hand, are different chemical entities that share structural similarities with the analyte. While they can be a more cost-effective and readily available option, their behavior may not perfectly mirror that of the analyte, potentially leading to less accurate quantification. This guide presents a comparison of these two approaches based on available experimental data.
Performance Data: A Side-by-Side Comparison
The following table summarizes the performance characteristics of analytical methods employing either this compound or a structural analog as the internal standard for the quantification of mebendazole and its metabolites. It is important to note that the data presented is derived from separate studies, and therefore, a direct comparison should be considered with caution due to differing experimental conditions.
| Performance Metric | Method with this compound (for Mebendazole & Metabolites) | Method with Tinidazole (B1682380) (Structural Analog for Mebendazole) |
| Linearity (Correlation Coefficient, r) | Not explicitly stated, but method validated | 0.9995 |
| Concentration Range | 15 µg/kg (validation limit) | 10 - 400 ng/0.5 mL of plasma |
| Mean Recovery (%) | 85 - 111% (for Mebendazole) | Not explicitly stated |
| Precision (Relative Standard Deviation, %RSD) | Repeatability: 5 - 11% | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.2 µg/kg | 5 ng/0.5 mL of plasma |
| Matrix | Pork, Chicken, Horse Muscle, Sheep Liver | Human Plasma |
The Logic of Internal Standard Selection: A Visual Representation
The choice between an isotopically labeled internal standard and a structural analog is a critical decision in method development. The following diagram illustrates the rationale and the expected outcomes of this choice.
Caption: Logical workflow for internal standard selection and its impact on analytical performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the analysis of mebendazole and its metabolites using either this compound or a structural analog internal standard.
Method Using this compound Internal Standard
This method is adapted from a study for the determination of mebendazole and its metabolites in various animal tissues.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Spike the homogenate with a known concentration of this compound.
-
Make the sample alkaline and perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of water containing 0.1% formic acid and acetonitrile (B52724) or methanol.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Method Using Tinidazole (Structural Analog) Internal Standard
This method is based on a study for the determination of mebendazole in human plasma.
-
Sample Preparation:
-
To 0.5 mL of human plasma, add a known quantity of tinidazole internal standard.
-
Add trichloroacetic acid solution to precipitate proteins.
-
Vortex and centrifuge the mixture.
-
Filter the supernatant.
-
Inject the filtrate directly into the HPLC system.
-
-
High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.4% triethylamine, pH adjusted to 4.0) in a ratio of 38:62 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 254 nm.
-
The Analytical Workflow: From Sample to Result
The general workflow for the bioanalysis of mebendazole and its metabolites using an internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General experimental workflow for the quantitative analysis of mebendazole using an internal standard.
Conclusion
The selection of an internal standard is a critical determinant of the quality of bioanalytical data. The evidence strongly supports the use of a stable isotope-labeled internal standard like this compound as the preferred choice for the quantitative analysis of mebendazole and its metabolites. Its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, leading to superior accuracy and precision.
While structural analogs such as tinidazole can be employed and methods using them can be validated to be fit-for-purpose, there is an inherent risk of differential behavior between the analyte and the internal standard. This can manifest as variations in extraction recovery, chromatographic elution, and ionization efficiency, which may compromise the accuracy of the final results. Researchers must carefully weigh the analytical performance requirements of their study against the availability and cost of the internal standard to make an informed decision. For regulatory submissions and studies demanding the highest level of data integrity, the use of a stable isotope-labeled internal standard is unequivocally the more robust and scientifically sound approach.
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-Hydroxymebendazole-d3
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals utilizing 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug mebendazole, adherence to proper disposal protocols is paramount. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management.
Waste Classification and Hazard Profile
This compound, like its parent compound, is classified as harmful if swallowed.[1] While it is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a non-RCRA pharmaceutical waste. This approach ensures the highest level of safety and environmental protection. The primary identified hazard is irritation.[1] The deuterated nature of the compound does not alter its chemical properties in a way that necessitates unique disposal considerations beyond those for the non-deuterated form.
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | PubChem |
| Hazard Statement | H302: Harmful if swallowed | PubChem |
| Primary Hazard | Irritant | PubChem |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Do not dispose of this compound in the regular trash or down the sanitary sewer.
-
Segregate the waste at the point of generation.
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical waste.
3. Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" or "Non-RCRA Pharmaceutical Waste for Incineration."
-
The label should also include:
-
The full chemical name: this compound
-
The date the waste was first added to the container (accumulation start date).
-
The specific hazards (e.g., "Harmful if Swallowed," "Irritant").
-
The name and contact information of the generating laboratory or principal investigator.
-
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is secure and prevents unauthorized access.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to request a pickup.
-
Do not attempt to transport the waste off-site yourself.
6. Final Disposal Method:
-
The recommended final disposal method for non-RCRA pharmaceutical waste is incineration by a licensed and approved environmental management vendor.[2] This method ensures the complete destruction of the chemical compound.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
Essential Safety and Logistical Information for Handling 5-Hydroxymebendazole-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Hydroxymebendazole-d3, including operational and disposal plans, to minimize exposure risk and maintain a safe laboratory environment.
Compound Data
Below is a summary of key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1173020-86-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [3][4] |
| Molecular Weight | 300.33 g/mol | [2][4] |
| GHS Classification | Acute Toxicity 4 (Oral) | [1][2] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[5] The following table outlines the recommended PPE for various activities involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Double chemotherapy-grade gloves (ASTM D6978) | Not required unless package is damaged | Safety glasses | Recommended if packaging is compromised |
| Weighing/Aliquoting (in a ventilated enclosure) | Double chemotherapy-grade gloves | Disposable gown | Safety goggles | Not required in a certified chemical fume hood or ventilated balance enclosure |
| Weighing/Aliquoting (on an open bench) | Double chemotherapy-grade gloves | Disposable gown | Face shield and safety goggles | N95 or higher respirator |
| Sample Preparation/Handling | Double chemotherapy-grade gloves | Disposable gown | Safety goggles | Not required in a certified chemical fume hood |
| Spill Cleanup | Double chemotherapy-grade gloves | Disposable gown | Face shield and safety goggles | N95 or higher respirator |
Note: Powder-free gloves are recommended to prevent contamination.[6] When double-gloving, one glove should be worn under the gown cuff and the second over the cuff.[7]
Experimental Protocol: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8]
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.[8]
-
Gown: Put on a disposable, impermeable gown and fasten it securely.[8]
-
Respiratory Protection (if required): Place the respirator over your nose and mouth, secure the straps, and perform a seal check.[8]
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.[8]
-
Gloves: Don the first pair of chemotherapy-grade gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the first, extending them over the gown cuffs.[8]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.[8]
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.[8]
-
Hand Hygiene: Perform hand hygiene.[8]
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.[8]
-
Respiratory Protection (if required): Remove the respirator without touching the front.[8]
-
Inner Gloves: Remove the inner pair of gloves.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[7]
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage. If compromised, handle with appropriate PPE as outlined above.
-
Store in a tightly closed container in a dry and well-ventilated place.[9] Refer to the Certificate of Analysis for specific storage temperature recommendations.[4]
Handling and Preparation:
-
If handled uncovered, use local exhaust ventilation. If ventilation is insufficient, the entire working area should be technically ventilated.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Keep away from sources of ignition.[1]
-
For preparing solutions, various methods can be used, such as dissolving in DMSO, PEG300, Tween 80, and ddH₂O, or suspending in corn oil or carboxymethyl cellulose.[11] Ensure the solution is clear before adding the next solvent.[11]
Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[9]
-
Avoid dust formation.[9]
-
Sweep up solid spills and place into a suitable, closed container for disposal.[9]
Disposal:
-
This material and its container must be disposed of as hazardous waste.[1]
-
Do not allow the substance to enter surface water, drains, or soil.[1][12]
-
Waste must undergo high-temperature incineration by a licensed disposal company.[13]
-
The first rinse of any contaminated container must be collected and disposed of as hazardous waste.[14]
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
References
- 1. witega.de [witega.de]
- 2. This compound | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.nl [fishersci.nl]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Parasite | 1173020-86-4 | Invivochem [invivochem.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. health.qld.gov.au [health.qld.gov.au]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
